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Foundational

Mucochloric Acid Ring-Chain Tautomerism: Mechanistic Equilibrium and Analytical Workflows

An In-Depth Technical Guide for Drug Development and Analytical Scientists Executive Summary Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized, biologically active small molecule. W...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development and Analytical Scientists

Executive Summary

Mucochloric acid (MCA; 3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized, biologically active small molecule. While it is widely recognized as a genotoxic byproduct of water chlorination and ozonation[1], it is also a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and heterocycles[2]. The core driver of MCA’s complex reactivity profile is its ring-chain tautomerism —a dynamic equilibrium between a closed lactone (cyclic) form and an open aldehydic acid (acyclic) form.

Understanding and controlling this tautomeric equilibrium is critical for researchers. The cyclic form governs storage stability and electrophilic reactions, while the acyclic form is the primary reactive species responsible for nucleophilic trapping and cytotoxic DNA alkylation[3]. This whitepaper provides a comprehensive mechanistic breakdown of the MCA tautomeric equilibrium, supported by self-validating analytical protocols and physicochemical data.

Mechanistic Foundations of the Tautomeric Equilibrium

In solution, MCA exists in a dynamic equilibrium between its cyclic form, 3,4-dichloro-5-hydroxy-2(5H)-furanone , and its acyclic form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid [2]. This isomerization is fundamentally dictated by solvent polarity, hydrogen-bonding capacity, and pH[4].

Thermodynamic and Kinetic Drivers
  • Solid State & Organic Solvents: In the solid state and in aprotic organic solvents (e.g., dichloromethane, benzene), MCA exists exclusively in the cyclic 2(5H)-furanone form[2]. The lack of a proton-accepting medium prevents the ring-opening sequence.

  • Aqueous Media & pH Dependence: In aqueous solutions, the equilibrium is highly pH-dependent. The pKa of the acyclic carboxylic acid is approximately 3.95[2].

    • At pH < 3.0 , the cyclic hemiacetal form predominates.

    • At pH > 4.0 , deprotonation of the acyclic carboxylic acid drives the equilibrium heavily toward the acyclic anion. This deprotonation acts as a thermodynamic sink, preventing ring closure and exposing the highly reactive aldehyde moiety.

Biological Implications

The acyclic form is the primary driver of MCA's cytotoxicity. In physiological conditions (pH 7.4), the open-chain aldehyde reacts with the exocyclic amino groups of nucleobases (such as adenosine and guanosine)[3]. This initiates a cascade reaction—imine formation, followed by chlorine substitution, decarboxylation, and tautomerization—resulting in N-alkenylation of the DNA, which is the root cause of its mutagenicity[2].

Physicochemical Data and Spectroscopic Signatures

To effectively monitor the tautomeric shift, analytical scientists rely on distinct spectroscopic markers. The table below summarizes the quantitative and qualitative data used to differentiate the two species.

Table 1: Physicochemical and Spectroscopic Properties of Mucochloric Acid Tautomers

PropertyCyclic Form (Lactone)Acyclic Form (Aldehydic Acid)
Chemical Structure 3,4-dichloro-5-hydroxy-2(5H)-furanone(Z)-2,3-dichloro-4-oxobut-2-enoic acid
Predominant Environment Solid state, Organic solvents, Aqueous (pH < 3)Aqueous (pH > 5)
¹H NMR Shift (Diagnostic) ~ 6.2 ppm (hemiacetal CH)~ 9.5 ppm (aldehyde CHO)
IR Absorption 1774 cm⁻¹ (C=O lactone)1690 cm⁻¹ (C=O acid), 1710 cm⁻¹ (C=O aldehyde)
Reactivity Profile Electrophilic substitution at C5Nucleophilic trapping, N-alkenylation
pKa N/A (Transforms to acyclic)3.95

Experimental Workflows for Tautomeric Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: NMR-Based Quantification of the Tautomeric Ratio

Objective: To dynamically monitor the cyclic-to-acyclic ratio of MCA across a pH gradient using ¹H NMR.

  • Step 1: Buffer Preparation. Prepare 100 mM deuterated phosphate buffers (NaD₂PO₄/Na₂DPO₄) in D₂O at pD 3.0, 5.0, and 7.4.

    • Causality: Deuterated buffers prevent the massive H₂O solvent peak from obscuring the critical hemiacetal (~6.2 ppm) and aldehyde (~9.5 ppm) proton signals during acquisition.

  • Step 2: Sample Dissolution. Dissolve MCA to a final concentration of 10 mM in each buffer.

    • Causality: A 10 mM concentration provides sufficient signal-to-noise for ¹H/¹³C acquisition without inducing concentration-dependent aggregation or dimerization that could artificially shift the thermodynamic equilibrium.

  • Step 3: Thermal Equilibration. Incubate the NMR tubes at 25.0 ± 0.1 °C for exactly 30 minutes prior to acquisition.

    • Causality: Ring-opening is a kinetically driven process; thermal equilibration ensures the system has reached its true thermodynamic minimum before measurement.

  • Step 4: Acquisition & Validation. Acquire ¹H NMR spectra. Validate the acyclic form by integrating the downfield aldehyde proton (~9.5 ppm) against the cyclic hemiacetal proton (~6.2 ppm). Run a 2D HSQC to confirm the carbon-proton connectivity of the aldehyde, ruling out degradation byproducts.

Protocol 2: Nucleophilic Trapping of the Acyclic Form (Adenosine Adduct Formation)

Objective: To isolate and characterize the reactive acyclic intermediate via nucleophilic trapping with a DNA base[3].

  • Step 1: Reaction Matrix Setup. Prepare a 0.5 M aqueous phosphate buffer at pH 7.4.

    • Causality: The high pH forces the equilibrium toward the reactive acyclic anion. The unusually high buffer capacity (0.5 M) neutralizes the HCl byproduct generated during the subsequent substitution reactions, preventing an unwanted pH drop that would revert the equilibrium back to the unreactive cyclic form.

  • Step 2: Reagent Addition. Add 1.0 mmol of MCA and 0.5 mmol of Adenosine to 100 mL of the buffer.

    • Causality: Utilizing a 2:1 molar excess of MCA drives the pseudo-first-order kinetics toward complete adduct formation, maximizing the yield of the trace N-alkenylation products.

  • Step 3: Incubation. Incubate the mixture at 37 °C for 48 hours in the dark.

    • Causality: 37 °C mimics physiological conditions to accurately assess genotoxic potential, while dark conditions prevent UV-induced radical degradation of the halogenated furanone ring.

  • Step 4: Isolation. Purify the resulting adducts (e.g., 4-(N⁶-adenosinyl)-3-formyl-3-butenoic acid) using reversed-phase HPLC (C18 column) with UV detection at 254 nm.

Logical Workflow Visualization

The following diagram illustrates the logical flow of the tautomeric equilibrium and the subsequent nucleophilic trapping pathway.

G Cyclic Cyclic MCA 3,4-dichloro-5-hydroxy-2(5H)-furanone (Low pH / Organic Solvents) Acyclic Acyclic MCA (Z)-2,3-dichloro-4-oxobut-2-enoic acid (Transient Intermediate) Cyclic->Acyclic Ring Opening (H2O, pH > 4) Acyclic->Cyclic Ring Closure (H+, Organic Solvents) Anion Acyclic Anion (High pH > 4.0 / Aqueous) Acyclic->Anion Deprotonation (pKa 3.95) Anion->Acyclic Protonation Adduct Nucleoside Adducts (e.g., N-alkenylation of DNA) Anion->Adduct Nucleophilic Attack (Adenosine/Guanosine)

Logical workflow of mucochloric acid ring-chain tautomerism and subsequent nucleophilic trapping.

Conclusion

The ring-chain tautomerism of mucochloric acid is not merely a structural curiosity; it is the fundamental mechanism dictating its utility in synthetic chemistry and its hazard profile in environmental toxicology. By strictly controlling solvent parameters and pH, researchers can selectively isolate the cyclic electrophile for controlled Knoevenagel condensations or force the acyclic aldehyde for nucleophilic trapping. Utilizing the self-validating analytical protocols outlined above ensures high-fidelity data when characterizing this complex equilibrium.

References

  • Ozone Initiated Ni/Metal Oxide Catalyzed Conversion of 1,2-Dichlorobenzene to Mucochloric Acid in Aqueous Solutions - acs.org - 1

  • Genotoxic halofuranones in water: Isomerization and acidity of mucohalic acids - researchgate.net - 4

  • Identification of Adducts Formed in Reaction of Adenosine with 3-Chloro-4-methyl-5-hydroxy- 2(5H)-furanone, a Bacterial Mutagen Present in Chlorine Disinfected Drinking Water - acs.org - 3

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - mdpi.com - 2

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Mucochloric Acid by Nuclear Magnetic Resonance (NMR)

Abstract Mucochloric acid ((Z)-2,3-dichloro-4-oxobut-2-enoic acid), a molecule of significant interest in synthetic chemistry and as a disinfection byproduct in water treatment, presents a unique structural characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Mucochloric acid ((Z)-2,3-dichloro-4-oxobut-2-enoic acid), a molecule of significant interest in synthetic chemistry and as a disinfection byproduct in water treatment, presents a unique structural characterization challenge.[1][2] Its existence in a tautomeric equilibrium between an open-chain aldehyde-acid form and a cyclic lactone (furanone) hemiacetal form necessitates a robust analytical approach for unambiguous identification and characterization.[1][3] This technical guide provides an in-depth methodology for the comprehensive analysis of mucochloric acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles, present field-proven experimental protocols for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR, and detail the interpretation of the resulting spectral data. This document is intended for researchers, chemists, and quality control professionals who require a definitive understanding of the molecular structure and solution-state behavior of mucochloric acid.

Introduction: The Structural Dichotomy of Mucochloric Acid

Mucochloric acid (CAS No. 87-56-9) is an organic compound with the molecular formula C₄H₂Cl₂O₃.[4][5] Structurally, it is a dichlorinated alkene that features both an aldehyde and a carboxylic acid functional group.[1][6] This arrangement gives rise to its most interesting and challenging characteristic: the ability to exist in a dynamic equilibrium between two tautomeric forms.

  • Open-Chain Form: (2Z)-2,3-Dichloro-4-oxobut-2-enoic acid. This is the linear aldehyde-acid structure.[7]

  • Cyclic Form: 3,4-dichloro-5-hydroxy-2(5H)-furanone. This is a five-membered lactone ring formed by the intramolecular reaction of the carboxylic acid's hydroxyl group with the aldehyde carbonyl.[1][8]

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for investigating such dynamic systems.[9][10][11] It not only provides a detailed map of the covalent framework of a molecule but also allows for the quantitative and qualitative assessment of coexisting species in solution, making it indispensable for the complete characterization of mucochloric acid.[12][13]

Caption: Tautomeric equilibrium of mucochloric acid in solution.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

The first step in characterization involves acquiring standard one-dimensional ¹H and ¹³C NMR spectra. The resulting data will reveal the presence of one or both tautomers, depending on the solvent and temperature, which influence the rate of exchange and the position of the equilibrium.

Experimental Protocol: Sample Preparation and Acquisition

The quality of any NMR spectrum is fundamentally dependent on meticulous sample preparation.[14] A protocol that ensures high-quality, reproducible data is a self-validating system.

Step 1: Solvent Selection

  • Rationale: The choice of a deuterated solvent is critical. It must fully dissolve the analyte while remaining inert. For mucochloric acid, which is soluble in many oxygenated and chlorinated solvents, several options are viable.[7]

    • Chloroform-d (CDCl₃): An excellent choice for general organic analysis, offering good solubility.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent that is effective for compounds with exchangeable protons (like -OH and -COOH), as it slows their exchange with residual water, making them more likely to be observed.

    • Acetone-d₆: Another good polar aprotic option.

  • Procedure: Select a high-purity deuterated solvent appropriate for your instrument and experimental goals.

Step 2: Sample Concentration

  • Rationale: The concentration must be sufficient for a good signal-to-noise ratio (S/N) without causing line broadening due to viscosity or aggregation.

  • Procedure:

    • For ¹H NMR: Accurately weigh 5-25 mg of mucochloric acid.

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope. Aim for 20-50 mg, or as much as will readily dissolve.[14][15]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[14]

Step 3: Filtration and Transfer

  • Rationale: Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtration is a non-negotiable step.

  • Procedure:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.

    • Ensure the final sample height in the tube is approximately 4-5 cm, sufficient to cover the instrument's receiver coils.[15]

    • Cap the tube securely to prevent solvent evaporation and contamination.

Step 4: Instrument Setup and Data Acquisition

  • Rationale: Standardized acquisition parameters ensure data quality and consistency. The following are typical starting points for a 400 or 500 MHz spectrometer.

  • Procedure:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • For ¹H NMR: Acquire data using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquiring 16-64 scans.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) will be necessary to achieve adequate S/N.

Data Interpretation: Expected Chemical Shifts

The observed NMR spectrum will be a composite signature of the tautomers present. If the interconversion is slow on the NMR timescale, distinct peaks for each form will be visible. If it is fast, averaged signals will appear. The following table summarizes the anticipated chemical shifts for each tautomer.

Tautomer Functional Group Nucleus Expected Chemical Shift (δ, ppm) Rationale / Comments
Open-Chain Aldehyde (-CHO)¹H9.5 - 10.5Highly deshielded proton due to the electronegativity of the carbonyl oxygen and magnetic anisotropy.
Carboxylic Acid (-COOH)¹H10.0 - 13.0Very broad and deshielded signal. Position is highly dependent on solvent, concentration, and water content. Often exchanges with D₂O.
Aldehyde Carbonyl¹³C185 - 195Characteristic chemical shift for an aldehyde carbon.
Carboxylic Carbonyl¹³C165 - 175Typical range for a carboxylic acid carbon.
Olefinic Carbons (C=C)¹³C120 - 140Two distinct signals expected for the sp² carbons of the double bond.
Cyclic (Furanone) Hemiacetal Proton (-CH(OH)-)¹H5.5 - 6.5Proton on a carbon singly bonded to two oxygen atoms. Appears as a singlet.
Hydroxyl Proton (-OH)¹HVariablePosition and multiplicity depend on solvent and exchange rate. May couple to the hemiacetal proton.
Lactone Carbonyl¹³C170 - 180Carbonyl within a cyclic ester (lactone).
Hemiacetal Carbon (-CH(OH)-)¹³C90 - 100sp³ carbon bonded to two oxygens, a key indicator of the cyclic form.
Olefinic Carbons (C=C)¹³C125 - 145Two distinct signals for the sp² carbons within the furanone ring.

Advanced Analysis: 2D NMR for Unambiguous Structure Elucidation

While 1D spectra provide the initial overview, two-dimensional (2D) NMR experiments are essential for confirming atomic connectivity and definitively distinguishing between the tautomers.[13][16] These experiments correlate signals, providing a roadmap of the molecular structure.

Key 2D NMR Experiments
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). In the cyclic tautomer, a COSY spectrum could potentially show a correlation between the hydroxyl proton and the hemiacetal proton at C5, confirming their proximity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for structural analysis. It generates a 2D plot correlating each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the ¹H signal at ~6.0 ppm would show a correlation to the ¹³C signal at ~95 ppm, definitively assigning the hemiacetal C-H group of the cyclic form.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is the key to differentiating the tautomers:

    • Evidence for Open-Chain Form: A correlation from the aldehyde proton (~10 ppm) to the olefinic carbons would be definitive proof of the open-chain structure.

    • Evidence for Cyclic Form: Correlations from the hemiacetal proton (~6.0 ppm) to the lactone carbonyl carbon and the olefinic carbons would confirm the furanone ring structure.

NMR_Workflow cluster_workflow Structural Elucidation Workflow prep Sample Preparation (Solvent, Concentration, Filtration) one_d Acquire 1D Spectra (¹H and ¹³C) prep->one_d analysis_1d Initial Analysis: Identify Key Signals (Aldehyde, Hemiacetal, etc.) one_d->analysis_1d two_d Acquire 2D Spectra (HSQC, HMBC, COSY) analysis_1d->two_d For unambiguous assignment hsqc HSQC Analysis: Assign ¹H-¹³C Pairs two_d->hsqc hmbc HMBC Analysis: Establish Connectivity & Differentiate Tautomers two_d->hmbc structure Final Structure Confirmation & Tautomer Ratio Assessment hsqc->structure hmbc->structure

Caption: A typical NMR workflow for structural elucidation.

Conclusion

The spectroscopic characterization of mucochloric acid by NMR is a prime example of applying modern analytical techniques to understand a complex molecular system. A systematic approach, beginning with meticulous sample preparation and 1D NMR analysis, followed by advanced 2D correlation experiments like HSQC and HMBC, provides an unequivocal structural assignment. This methodology not only confirms the identity of the compound but also offers profound insight into its dynamic tautomeric equilibrium in solution. The protocols and interpretive guidance provided herein constitute a robust framework for any scientist engaged in the analysis of mucochloric acid or similarly complex small molecules, ensuring data of the highest integrity and reliability.

References

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • MedKoo Biosciences. (n.d.). Mucochloric acid | CAS#87-56-9.
  • Santa Cruz Biotechnology. (n.d.). Mucochloric acid | CAS 87-56-9.
  • City Chemical LLC. (n.d.). Mucochloric Acid - CAS 87-56-9.
  • PubChem. (n.d.). Mucochloric Acid. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Mucochloric acid 99%.
  • UNEP Publications. (2003, August 12). OECD SIDS: Mucochloric Acid.
  • Wikipedia. (n.d.). Mucochloric acid. Retrieved from [Link]

  • TCI AMERICA. (n.d.). Mucochloric Acid | 87-56-9.
  • Moore, R. D., & Katon, J. E. (1978). The Vibrational Spectra and Structure of Mucochloric and Mucobromic Acids. Applied Spectroscopy, 32(2), 145-151.
  • Lab Pro Inc. (n.d.). Mucochloric Acid, 500G.
  • DrugFuture. (n.d.). Mucochloric Acid.
  • NIST. (n.d.). Mucochloric acid. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 1-30.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Duke University. (n.d.). The Duke NMR Center Sample Preparation.
  • Kensuke, M. (2024). Decoding Molecular Structures with Nuclear Magnetic Resonance. Journal of Drug Discovery and Development, 6(1).
  • NIST. (n.d.). Mucochloric acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Hornak, J. P. (n.d.). NMR Sample Preparation. Rochester Institute of Technology.
  • University of Illinois. (n.d.). SG Sample Prep - Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • NIH. (2026, March 7).
  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

Sources

Foundational

A Technical Guide to the Tautomeric Equilibrium of Mucochloric Acid: Open-Chain vs. Cyclic Furanone Forms

Abstract Mucochloric acid (MCA), a compound of significant interest in organic synthesis and as a disinfection byproduct, exists in a dynamic equilibrium between an open-chain aldehydic acid and a cyclic furanone hemiace...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Mucochloric acid (MCA), a compound of significant interest in organic synthesis and as a disinfection byproduct, exists in a dynamic equilibrium between an open-chain aldehydic acid and a cyclic furanone hemiacetal. This tautomerism is not merely a structural curiosity; it is the cornerstone of its reactivity, biological activity, and analytical behavior. For researchers, scientists, and drug development professionals, a deep understanding of this equilibrium is paramount for manipulating its chemical properties, predicting reaction outcomes, and developing robust analytical methods. This guide provides an in-depth exploration of the structural nuances, the factors governing the equilibrium, the distinct reactivity of each tautomer, and the experimental protocols required for their characterization and synthesis.

Introduction: The Duality of Mucochloric Acid

Mucochloric acid ((2Z)-2,3-Dichloro-4-oxobut-2-enoic acid, CAS No: 87-56-9) is a highly functionalized C4 molecule featuring two reactive chlorine atoms, a carbon-carbon double bond, a carboxylic acid, and an aldehyde group. Its versatility has established it as a valuable intermediate in the synthesis of heterocycles, including furanones and pyridazinones, and as a starting material for agrochemicals and dyes. However, its presence as a genotoxic disinfection byproduct in drinking water also necessitates precise analytical monitoring.

The core of mucochloric acid's chemistry lies in its ability to exist in two interconverting forms: the acyclic aldehydo-acid and the cyclic 3,4-dichloro-5-hydroxy-2(5H)-furanone. This intramolecular hemiacetal formation is analogous to the cyclization of monosaccharides and is a spontaneous, reversible process in solution. The prevalence of each form dictates the molecule's reaction pathways. The open-chain form exposes a reactive aldehyde, while the cyclic form presents a hemiacetal, each with distinct electrophilic and nucleophilic characteristics. Understanding how to control and characterize this equilibrium is therefore essential for its strategic application in synthesis and for assessing its biological impact.

Structural Elucidation and the Tautomeric Equilibrium

In solution, mucochloric acid establishes an equilibrium between its open-chain and cyclic furanone forms. The cyclic hemiacetal is generally the predominant species under neutral and acidic conditions.

  • (A) Open-Chain Form: (2Z)-2,3-dichloro-4-oxobut-2-enoic acid. This structure contains a free aldehyde group (-CHO) and a carboxylic acid group (-COOH).

  • (B) Cyclic Furanone Form: 3,4-dichloro-5-hydroxy-2(5H)-furanone. This is a five-membered lactone ring formed by the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the aldehyde's carbonyl carbon. This creates a chiral center at the C5 position, bearing a hemiacetal hydroxyl group.

The equilibrium between these two tautomers is highly sensitive to environmental conditions, particularly pH.

Governing Factors

The position of the equilibrium is a classic application of Le Châtelier's principle and is influenced by several factors:

  • pH: This is the most critical factor. In the presence of a base, the carboxylic acid is deprotonated to its carboxylate form. This anion cannot act as an intramolecular nucleophile, preventing cyclization and shifting the equilibrium strongly toward the open-chain (acyclic) form. Conversely, acidic conditions favor the protonated carboxylic acid, which can readily cyclize, shifting the equilibrium toward the furanone form. The pKa of mucochloric acid is approximately 3.95.

  • Solvent: The polarity of the solvent can influence the stability of each tautomer. Polar protic solvents can stabilize the open-chain form by hydrogen bonding with the carbonyl and carboxyl groups. However, the cyclic form is generally favored in most common solvents.

  • Temperature: Changes in temperature can shift the equilibrium position, although this effect is generally less pronounced than the effect of pH.

Caption: Tautomeric equilibrium of mucochloric acid.

Physicochemical Properties

A summary of the key physicochemical properties of mucochloric acid is presented below.

PropertyValueReference(s)
CAS Number 87-56-9
Molecular Formula C₄H₂Cl₂O₃
Molar Mass 168.96 g/mol
Appearance White to light beige crystalline powder
Melting Point 124–128 °C
pKa ~3.95
Water Solubility Soluble in hot water, slightly in cold water.

Differential Reactivity and Synthetic Implications

The practical significance of the tautomeric equilibrium becomes evident when considering the differential reactivity of the two forms. Synthetic strategies can be designed to exploit one form over the other by carefully controlling reaction conditions.

  • Reactions of the Open-Chain Form: The free aldehyde is a potent electrophile. Under basic conditions, which favor the open-chain tautomer, mucochloric acid readily reacts with primary amines to form imines. This specific reactivity is implicated in its biological mechanism of action, where it forms adducts with the amino groups of nucleosides like adenosine and cytidine, contributing to its cytotoxicity.

  • Reactions of the Cyclic Form: The cyclic hemiacetal is the dominant form under neutral or acidic conditions. The hydroxyl group at C5 behaves like an alcohol and can be readily converted into ethers or esters. For instance, reaction with an alcohol under acidic catalysis yields the corresponding 5-alkoxy-2(5H)-furanone. The two chlorine atoms on the furanone ring are also susceptible to nucleophilic substitution, providing a scaffold for a wide range of derivatives.

This pH-dependent reactivity allows for selective functionalization at different sites of the molecule, making mucochloric acid a highly versatile building block in medicinal chemistry and materials science.

Analytical Characterization

Distinguishing and quantifying the open-chain and cyclic forms requires specific analytical techniques. Spectroscopic methods are invaluable for structural confirmation, while chromatographic methods are essential for quantitative analysis of the equilibrium mixture.

Spectroscopic Analysis

The two tautomers possess distinct functional groups that give rise to characteristic signals in various spectroscopic analyses.

TechniqueOpen-Chain Form SignatureCyclic Furanone Form Signature
¹H NMR Aldehydic proton (CHO) signal at ~9.5-10.5 ppm. Carboxylic acid proton (COOH) at >10 ppm.Hemiacetal proton (CH-OH) at ~6.5-7.0 ppm. Hemiacetal hydroxyl proton (OH) is often broad.
¹³C NMR Aldehyde carbon signal at ~185-195 ppm. Carboxyl carbon at ~165-175 ppm.Hemiacetal carbon (C5) at ~95-105 ppm. Lactone carbonyl carbon (C2) at ~168-172 ppm.
IR (Infrared) Two distinct C=O stretches: aldehyde (~1730-1740 cm⁻¹) and acid (~1700-1720 cm⁻¹). Broad O-H stretch from the carboxylic acid dimer.One C=O stretch (lactone) at ~1750-1780 cm⁻¹. Broad O-H stretch from the hemiacetal hydroxyl group.

Expert Insight: When acquiring NMR spectra, the choice of solvent is critical. Aprotic solvents like DMSO-d₆ will preserve the hydroxyl protons, aiding in their identification. In contrast, D₂O will cause the exchange of the acidic COOH and hemiacetal OH protons, leading to the disappearance of their signals, which can also be a useful diagnostic tool.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the components of an equilibrium mixture. A reverse-phase C18 column is typically effective.

Causality in Method Design: The use of a buffered mobile phase at a low pH (e.g., pH 2.5-3.0 using phosphate or formate buffer) is crucial. This serves two purposes: 1) It suppresses the ionization of the carboxylic acid, ensuring good peak shape and retention on the nonpolar stationary phase. 2) It stabilizes the equilibrium, pushing it almost entirely to the cyclic form, which typically elutes as a single, sharp peak. Attempting to analyze the mixture at neutral or high pH would result in broad or shifting peaks as the equilibrium rapidly interconverts on the timescale of the chromatographic separation. A Diode Array Detector (DAD) is highly recommended for confirming peak identity by comparing the UV-Vis spectra of the eluting peaks against a known standard.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of mucochloric acid. As a Senior Application Scientist, I stress that these methods are self-validating systems; they include steps for ensuring accuracy and reproducibility.

Protocol 1: Synthesis of Mucochloric Acid from Furfural

This protocol is based on the oxidative chlorination of furfural. Extreme caution is required due to the use of chlorine gas and the corrosive and toxic nature of the product. This procedure should only be performed in a certified chemical fume hood with appropriate personal protective equipment.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep1 Prepare aqueous HCl solution in a jacketed reactor prep2 Cool reactor to 10-15°C prep1->prep2 react1 Concurrently add Furfural and bubble Chlorine gas into the reactor prep2->react1 react2 Maintain temperature below 40°C react1->react2 react3 Monitor reaction completion (TLC/HPLC) react2->react3 iso1 Cool reaction mixture to 0-5°C to precipitate product react3->iso1 iso2 Filter the crude solid via vacuum filtration iso1->iso2 iso3 Wash solid with ice-cold water iso2->iso3 iso4 Recrystallize from hot water iso3->iso4 iso5 Dry under vacuum iso4->iso5

Caption: Workflow for the synthesis of mucochloric acid.

Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermometer, a gas inlet tube, and two addition funnels. Circulate a coolant through the jacket to maintain the desired temperature.

  • Initial Charge: Charge the reactor with a concentrated aqueous solution of hydrochloric acid (e.g., 20% w/w).

  • Reagent Addition: Begin stirring and cool the acid solution to 10-15°C. Concurrently and slowly, add furfural from one addition funnel and bubble chlorine gas through the gas inlet tube into the solution. A molar excess of chlorine is required.

  • Temperature Control (Trustworthiness Pillar): The reaction is exothermic. Meticulous control of the addition rates is essential to maintain the reaction temperature below 40°C. This prevents the formation of undesired over-chlorinated byproducts and ensures a safe, controlled process.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours. Monitor the disappearance of furfural using a suitable method like Thin Layer Chromatography (TLC) or HPLC.

  • Product Isolation: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Mucochloric acid will precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water to remove residual HCl. For higher purity, the crude product can be recrystallized from hot water. Dry the final product under vacuum.

Protocol 2: HPLC-DAD Analysis of Mucochloric Acid

This protocol provides a robust method for the quantitative analysis of mucochloric acid, ensuring the equilibrium is stabilized for reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing prep1 Prepare stock solution of MCA in Mobile Phase A prep2 Create a 5-point calibration curve (e.g., 1-100 µg/mL) prep1->prep2 prep3 Dilute unknown samples to fall within the calibration range prep1->prep3 hplc3 Inject standards, then samples prep2->hplc3 prep3->hplc3 hplc1 Equilibrate system with initial mobile phase conditions hplc2 Perform System Suitability Test (SST) hplc1->hplc2 hplc2->hplc3 data1 Integrate peak area at 220 nm hplc3->data1 data2 Generate linear regression from calibration curve data1->data2 data4 Confirm peak identity using UV-Vis spectrum from DAD data1->data4 data3 Quantify unknown sample concentrations data2->data3

Protocols & Analytical Methods

Method

Application Note: Mucochloric Acid as a Highly Functionalized Precursor for Biologically Active Heterocycles

Introduction and Chemical Rationale Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly versatile, inexpensive C4 building block widely utilized in medicinal chemistry and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly versatile, inexpensive C4 building block widely utilized in medicinal chemistry and agrochemical development 1. Its synthetic utility stems from its unique structural tautomerism: in solution, MCA exists in a dynamic equilibrium between its cyclic furanone (lactol) form and its acyclic (Z)-2,3-dichloro-4-oxobutenoic acid form 2.

This dual reactivity allows MCA to act as a potent bis-electrophile. The aldehyde and carboxylic acid moieties (present in the acyclic form) readily undergo condensation reactions with binucleophiles like hydrazines to form stable 6-membered pyridazin-3(2H)-ones 3. Conversely, the cyclic lactol form can undergo Friedel-Crafts alkylation or nucleophilic substitution to yield highly functionalized 2(5H)-furanones and pyrrol-2-ones 4.

G MCA_C Mucochloric Acid (Cyclic Lactol) MCA_A Mucochloric Acid (Acyclic Form) MCA_C->MCA_A Tautomerization LewisAcid Arenes + AlCl3 (Friedel-Crafts) MCA_C->LewisAcid Amines Primary Amines (Amination) MCA_C->Amines Hydrazine Hydrazines (Condensation) MCA_A->Hydrazine Pyridazinones Pyridazin-3(2H)-ones (Antifungal) Hydrazine->Pyridazinones Furanones 5-Aryl-2(5H)-furanones (Antibacterial) LewisAcid->Furanones Pyrrolones Pyrrol-2-ones (Anticancer) Amines->Pyrrolones

Divergent synthetic pathways of mucochloric acid driven by its tautomeric equilibrium.

Experimental Protocols

The following protocols are designed as self-validating workflows. Intermediate validation steps are embedded to ensure that researchers can verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Synthesis of 4,5-Dichloro-pyridazin-3(2H)-one

Causality : This reaction leverages the acyclic tautomer of MCA. Hydrazine acts as a binucleophile, first attacking the highly electrophilic aldehyde carbon to form a hydrazone intermediate, followed by rapid intramolecular cyclization with the carboxylic acid to form the thermodynamically stable aromatic diazine ring 3.

Step-by-Step Methodology :

  • Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 0.1 mol of mucochloric acid in 200 mL of distilled water.

  • Addition : Slowly add 0.11 mol of hydrazine sulfate (or hydrazine hydrate) dropwise.

    • Validation Check : The reaction is distinctly exothermic. A mild temperature increase visually confirms the initial hydrazone condensation is occurring.

  • Reflux : Attach a reflux condenser and heat the mixture to boiling for 15–30 minutes.

    • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel (Hexane:EtOAc 7:3). The disappearance of the starting MCA spot (Rf ~0.2) and the appearance of a new UV-active product spot (Rf ~0.5) indicates reaction completion.

  • Crystallization : Remove from heat and cool the mixture in an ice-water bath for 1 hour. A dense white-to-yellowish precipitate will crash out of the solution.

  • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 20 mL) to remove unreacted hydrazine, and recrystallize from ethanol.

    • Final Validation : Yield should be ~90-95%, with a sharp melting point of 200-202 °C.

Workflow Step1 Step 1: Dissolve MCA in Aqueous Media Step2 Step 2: Add Hydrazine Derivative (Dropwise) Step1->Step2 Step3 Step 3: Reflux (15-30 min) Monitor via TLC Step2->Step3 Step4 Step 4: Cool & Precipitate (Ice-Water Bath) Step3->Step4 Step5 Step 5: Filtration & Recrystallization Step4->Step5

Self-validating experimental workflow for the synthesis of pyridazin-3(2H)-ones.

Protocol B: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one

Causality : This reaction utilizes the cyclic lactol form of MCA. Anhydrous AlCl₃ acts as a Lewis acid to activate the C5 hydroxyl group, generating a highly reactive oxocarbenium ion intermediate. Benzene then undergoes electrophilic aromatic substitution (Friedel-Crafts alkylation) at this activated position 5.

Step-by-Step Methodology :

  • Activation : In a flame-dried Schlenk flask under a nitrogen atmosphere, mix 160 mL of anhydrous benzene and 40.0 g (0.30 mol) of anhydrous aluminum chloride (AlCl₃).

  • Addition : Slowly add 33.0 g (0.20 mol) of mucochloric acid in small portions with vigorous magnetic stirring.

    • Causality & Safety Check : AlCl₃ is highly moisture-sensitive and the generation of the oxocarbenium intermediate is exothermic. Slow addition prevents thermal runaway and suppresses unwanted polymerization side-reactions.

  • Reaction : Stir the mixture continuously for 3 hours at room temperature (20-25 °C).

  • Quenching : Carefully pour the reaction mixture over 60 g of crushed ice mixed with 128 mL of concentrated HCl.

    • Validation Check : The immediate phase separation and dissolution of aluminum salts into the aqueous layer confirm successful quenching of the Lewis acid.

  • Extraction & Purification : Extract the aqueous layer with benzene (4 × 50 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize the crude solid from methanol.

    • Final Validation : The product should be isolated as a crystalline solid (Yield: ~60%, m.p. 75-77 °C).

Quantitative Data Summary

The following table summarizes the reaction parameters and downstream biological targets for key heterocycles derived from mucochloric acid, highlighting its efficiency as a precursor in drug discovery.

Heterocyclic ProductReagents & SolventsCatalyst / ConditionsTypical Yield (%)Primary Biological Activity
4,5-Dichloro-pyridazin-3(2H)-one Hydrazine, H₂OReflux, 15-30 min90 - 95%Antimicrobial 3
3,4-Dichloro-5-phenylfuran-2(5H)-one BenzeneAlCl₃ / RT, 3 h60 - 75%Antifungal (G. zeae) 5
5-Chloro-6-phenylpyridazin-3(2H)-one Hydrazine hydrate, EtOHReflux, 2 h46 - 65%Antifungal (F. oxysporum) 5
N-Substituted Pyrrol-2-ones Primary amines, 1,4-DioxaneReflux, 4 - 6 h45 - 80%Anticancer (MCF-7, HCT116) 4

References

  • Bentham Science - Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives... URL:[Link]

  • MDPI - 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules URL:[Link]

  • ScienceDirect - Synthesis and chemistry of pyridazin-3(2H)-ones URL:[Link]

  • PMC (NIH) - Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity URL:[Link]

  • PMC (NIH) - Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives URL:[Link]

Sources

Application

Synthesis of Pyridazinone Derivatives Utilizing Mucochloric Acid: A Detailed Guide for Researchers

Introduction: The Significance of Pyridazinones and the Versatility of Mucochloric Acid Pyridazinone derivatives represent a pivotal class of heterocyclic compounds within medicinal chemistry and drug discovery.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridazinones and the Versatility of Mucochloric Acid

Pyridazinone derivatives represent a pivotal class of heterocyclic compounds within medicinal chemistry and drug discovery.[1][2] This six-membered ring system is a recognized pharmacophore, a molecular framework that is biologically active, and is present in numerous therapeutic agents.[1][2] The broad spectrum of pharmacological activities associated with pyridazinone derivatives is remarkable, encompassing anti-inflammatory, anti-cancer, anti-microbial, cardiovascular, and central nervous system applications.[1][3][4] Their therapeutic potential stems from their ability to interact with a diverse array of biological targets.[2]

Mucochloric acid, a readily available and highly reactive starting material, provides a direct and efficient pathway for the synthesis of a wide variety of functionalized pyridazinones.[5][6] Its utility in green chemistry is also noteworthy, as it can be derived from biomass, offering a more sustainable alternative to some petrochemical intermediates.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pyridazinone derivatives using mucochloric acid, detailing the underlying reaction mechanisms, providing step-by-step protocols, and offering insights into potential applications.

Reaction Mechanism: From Furanone to Pyridazinone

The fundamental reaction for synthesizing pyridazinone derivatives from mucochloric acid involves a condensation reaction with a hydrazine derivative.[6] The process is characterized by a nucleophilic attack of the hydrazine on the furanone ring of the mucochloric acid, which leads to the opening of the ring. This is followed by an intramolecular cyclization to form the stable six-membered pyridazinone ring.[5] This straightforward, one-step cyclization is a common and effective method for preparing these valuable compounds.[6]

The versatility of this method lies in the ability to introduce a wide range of substituents onto the pyridazinone core by simply varying the hydrazine derivative used in the reaction.[5] This allows for the creation of extensive compound libraries for subsequent biological screening and structure-activity relationship (SAR) studies.

Visualizing the Reaction Pathway

The following diagram illustrates the general synthetic route from mucochloric acid to a pyridazinone derivative.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Mucochloric_Acid Mucochloric Acid (or its derivative) Reaction_Conditions Reaction Conditions (e.g., Reflux in Solvent) Mucochloric_Acid->Reaction_Conditions + Hydrazine_Derivative Hydrazine Derivative (R-NHNH₂) Hydrazine_Derivative->Reaction_Conditions + Pyridazinone_Derivative Pyridazinone Derivative Reaction_Conditions->Pyridazinone_Derivative Forms Byproducts Byproducts (e.g., H₂O, HCl) Reaction_Conditions->Byproducts Eliminates

Caption: General reaction scheme for pyridazinone synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for the synthesis of pyridazinone derivatives from mucochloric acid and its derivatives. These should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 4,5-Dichloro-2-(p-tolyl)pyridazin-3(2H)-one

This protocol provides a specific example of the synthesis of a disubstituted pyridazinone.

Materials:

  • Mucochloric acid

  • p-tolylhydrazine

  • Dilute Sulfuric Acid (H₂SO₄)

  • Ethanol (for recrystallization, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve mucochloric acid in dilute sulfuric acid.

  • Add p-tolylhydrazine to the solution.

  • Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate should form. Collect the solid product by filtration.

  • Wash the collected solid with water to remove any remaining acid and unreacted starting materials.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

Protocol 2: General Procedure for the Synthesis of N-Substituted Pyridazinones

This protocol offers a more general approach that can be adapted for various hydrazine derivatives.

Materials:

  • Mucochloric acid or a suitable derivative (e.g., 4-Chloro-5-hydroxyfuran-2(5H)-one)

  • Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

  • Solvent (e.g., Ethanol, Toluene)

  • Acid catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)

Procedure:

  • Dissolve the mucochloric acid derivative in the chosen solvent in a round-bottom flask.

  • Add the substituted hydrazine to the solution. An acid catalyst can be added at this stage to facilitate the reaction.[9]

  • Heat the reaction mixture to reflux for a period of 2-8 hours, monitoring the reaction by TLC.[7][8]

  • Upon completion, concentrate the solution under reduced pressure to remove the solvent.

  • The resulting residue can be purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyridazinone derivative.[6]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical synthesis and purification process.

G Start Start Reactants Mix Mucochloric Acid Derivative and Hydrazine Derivative in Solvent Start->Reactants Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Workup Cool and Concentrate (Remove Solvent) Reaction->Workup Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for pyridazinone synthesis.

Characterization and Data

The synthesized pyridazinone derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) group of the pyridazinone ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

Table 1: Representative Characterization Data for a Pyridazinone Derivative

Analytical TechniqueObserved Data
¹H NMR (CDCl₃, δ ppm) 7.05-7.58 (m, 10H, Ar-H), 5.44 (s, 2H, CH₂)[10]
¹³C NMR (CDCl₃, δ ppm) 162.06, 160.08, 158.89, 139.80, 130.80, 130.00, 129.94, 129.61, 129.29, 128.92, 128.31, 124.30, 122.68, 115.75, 115.58, 49.29[10]
IR (KBr, cm⁻¹) 3075.0, 3024.3, 1662.6[10]
Melting Point (°C) 91.7-93.8[10]

Note: The data presented is for 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one and is provided as an example.[10]

Applications in Drug Discovery and Beyond

The pyridazinone scaffold is a versatile platform for developing novel therapeutic agents. Researchers have successfully synthesized and evaluated numerous derivatives with a wide range of biological activities.

  • Anticancer Agents: Certain chlorinated pyridazin-3-(2H)-ones have demonstrated potential as anti-cancer agents.[7]

  • Antifungal Agents: Pyridazinone derivatives have been synthesized and shown to exhibit good antifungal activities against various fungal strains.[10]

  • Antiviral Agents: Some pyridazinone-based compounds have shown inhibitory activity against viruses such as HIV.[3]

  • Cardiovascular Agents: Pyridazinone derivatives have been investigated for their potential as vasodilators and for treating cardiovascular diseases.[11]

  • Agricultural Applications: Beyond pharmaceuticals, pyridazinone derivatives have also found applications in agriculture as herbicides and insecticides.[12]

The ability to readily synthesize a diverse library of pyridazinone derivatives from mucochloric acid makes this an attractive approach for lead generation and optimization in drug discovery programs.

Troubleshooting and Optimization

As with any chemical synthesis, challenges may arise. Here are some common issues and potential solutions:

  • Low Yield: Consider optimizing reaction time, temperature, and solvent. The choice of acid catalyst and its concentration can also significantly impact the yield.

  • Side Reactions: The formation of mucochloric anhydride can be a side reaction, especially with prolonged heating in the presence of a dehydrating agent.[13] To minimize this, consider using milder reaction conditions.

  • Purification Difficulties: If recrystallization is ineffective, column chromatography using an appropriate solvent system is a powerful purification technique.

Conclusion

The synthesis of pyridazinone derivatives using mucochloric acid is a robust and versatile method for accessing a wide range of biologically active compounds. The straightforward reaction mechanism, coupled with the availability of diverse hydrazine starting materials, allows for the efficient generation of compound libraries for screening in drug discovery and other applications. By understanding the underlying chemistry and following established protocols, researchers can effectively utilize this powerful synthetic tool to advance their scientific endeavors.

References

  • Benchchem. Application Notes and Protocols: Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one.
  • Yadav, M., et al. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):536-562.
  • Pathak, S., et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. 2025;21(8):822-842.
  • El-Sayed, M. A., et al. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. 2024;59(2):225-248.
  • Pathak, S., et al. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers. 2024.
  • Abdel-Wahab, B. F., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Chemistry & Biology Interface. 2021;11(1):1-28.
  • Singh, A., et al. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. 2012;4(1):293-301.
  • Li, P., et al. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Tisdale, M. J., et al. Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. 2014;1(1):105.
  • Verma, S. K., et al. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. 2008;1(1).
  • Abdelbaset, M. S., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. 2023;15(26):2289-2313.
  • LaLonde, R. T., et al. Mucochloric Acid. II. Reactions of the Aldehyde Group1. Journal of the American Chemical Society. 1990;112(18):687-691.
  • Abdel-Wahab, B. F., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. 2021.
  • Yadav, M., et al. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. 2015;5(3):219-228.
  • Szymańska, E., et al. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. Molecules. 2023;28(7):3104.
  • Abedi, A., et al. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. 2013;12(Suppl):165-173.
  • Brahmayya, M., et al. Synthesis of 5-substituted-3H-[1][3][5]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances. 2015;5(108):89189-89194.

  • Benchchem. Technical Support Center: Synthesis of Mucochloric Acid Derivatives.
  • Inouye, K., et al. Acylation of Hydrazides with Acetic Acid and Formic Acid. Peptide Science. 1978;16:139-142.
  • EP0850930B1 - A process for producing alicyclic hydrazine derivatives. - Google Patents.

Sources

Method

mucochloric acid condensation reactions with primary amines

Application Note: High-Yield Condensation of Mucochloric Acid with Primary Amines for the Synthesis of N-Alkylated Hydroxy-Pyrrolones Strategic Context & Scientific Rationale Mucochloric acid (MCA) is an inexpensive, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Condensation of Mucochloric Acid with Primary Amines for the Synthesis of N-Alkylated Hydroxy-Pyrrolones

Strategic Context & Scientific Rationale

Mucochloric acid (MCA) is an inexpensive, highly functionalized C4 building block characterized by an α,β-dichloro-γ-hydroxybutenolide core. It exists in a dynamic tautomeric equilibrium between an open-chain aldehyde and a closed-ring hemiacetal[1]. This dual reactivity makes it an exceptional precursor for synthesizing complex heterocyclic scaffolds. One of its most valuable applications in drug discovery is its condensation with primary amines to yield N-alkylated 5-hydroxy-5-aryl-pyrrol-2-ones (γ-lactams)[2].

These pyrrolone derivatives are privileged pharmacophores, notably serving as the structural foundation for PNB-001, a highly selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist currently advancing in clinical trials for inflammatory bowel disease (IBD) and arthritic pain[3].

Reaction Mechanism & Causality

The transformation of MCA into a biologically active lactam is a meticulously orchestrated two-stage process:

  • Stage 1: Electrophilic Arylation. MCA undergoes a Friedel-Crafts-type arylation with an arene (e.g., benzene) catalyzed by a strong Lewis acid like aluminum chloride (AlCl3). The Lewis acid activates the C5 position (hemiacetal carbon) of MCA, facilitating nucleophilic attack by the arene to form a 5-arylated 3,4-dichloro-2(5H)-furanone[3].

  • Stage 2: Amine Condensation and Rearrangement. The subsequent introduction of a primary amine (e.g., phenylethylamine) initiates a cascade reaction. The amine acts as a nucleophile, attacking the furanone ring. This triggers a ring-opening event to form a transient keto-amide intermediate, which rapidly undergoes intramolecular cyclization to yield the thermodynamically stable 5-membered hydroxy-pyrrolone ring[4].

  • Causality of Reagent Selection: The reaction utilizes an excess of the primary amine. This is not merely to drive the reaction kinetics; the excess amine acts as an in-situ acid scavenger, neutralizing the hydrochloric acid generated during the condensation. Furthermore, conducting this step in a non-polar solvent like diethyl ether intentionally forces the highly polar amine-hydrochloride byproduct to precipitate, driving the equilibrium forward and simplifying downstream purification[3].

Mechanistic Workflow

G MCA Mucochloric Acid (MCA) [Hemiacetal Form] Step1 Friedel-Crafts Arylation (Benzene, AlCl3, RT) MCA->Step1 Int1 5-Aryl-3,4-dichloro- 2(5H)-furanone Step1->Int1 HCl gas evolution Step2 Primary Amine Condensation (R-NH2 excess, Ether, RT) Int1->Step2 RingOpen Transient Intermediate (Ring-Opened Keto-Amide) Step2->RingOpen Nucleophilic Attack Product N-Alkylated 5-Hydroxy- pyrrol-2-one (Lactam) RingOpen->Product Intramolecular Cyclization

Workflow for the synthesis of N-alkylated lactams from mucochloric acid.

Experimental Protocol: A Self-Validating System

This protocol details the synthesis of the PNB-001 precursor and final active pharmaceutical ingredient (API)[3]. Every step is designed with integrated In-Process Controls (IPCs) to ensure a self-validating workflow.

Stage 1: Synthesis of 5-Phenyl-3,4-dichloro-2(5H)-furanone

  • Preparation: In a rigorously dried round-bottom flask, suspend mucochloric acid (16.9 g, 0.1 mol) in anhydrous benzene (250 mL). Causality: Benzene serves as both the reactant and the solvent, ensuring maximum collision frequency for the arylation.

  • Lewis Acid Addition: Slowly add dry, powdered aluminum chloride (20 g, 0.15 mol) in small portions over 30 minutes. Causality: The reaction is highly exothermic and releases HCl gas. Slow addition prevents thermal runaway and excessive foaming.

  • Incubation: Stir the reaction mixture overnight at room temperature under a drying tube.

  • Quenching (IPC 1): Pour the crude mixture into a beaker containing 100 g of crushed ice and 32 mL of concentrated HCl. Validation: The sudden phase separation and dissolution of aluminum salts into the aqueous layer confirms successful quenching[3].

  • Extraction & Purification: Extract the organic phase with toluene, dry over magnesium sulfate, and evaporate the solvent under vacuum. The resulting solid is the Stage 1 intermediate.

Stage 2: Condensation with Phenylethylamine (Synthesis of PNB-001)

  • Solvent Selection: Dissolve the Stage 1 furanone intermediate (1.0 equiv) in anhydrous diethyl ether at room temperature.

  • Amine Addition: Add phenylethylamine (2.5 equiv) dropwise over 10 minutes. Causality: The 1.5 molar excess acts as a base to absorb the leaving group (chloride/water equivalents) and prevents the pH from dropping, which would stall the cyclization.

  • Reaction Monitoring (IPC 2): Stir for 30 minutes. Validation: A thick white precipitate of phenylethylamine hydrochloride will form almost immediately. The visual confirmation of this precipitate is a self-validating indicator that the condensation is proceeding successfully[3].

  • Isolation: Filter off the amine salt. Wash the filtrate with dilute HCl to remove any unreacted amine, dry, and concentrate.

  • Stereochemical Validation (IPC 3): Analyze the purified product via chiral HPLC. Validation: The molecule must exist fully in the 5-membered closed-ring form (hydroxy-pyrrolone) and should present as a 50:50 racemic mixture of enantiomers in methanol[3].

Quantitative Data: Structure-Activity Relationship (SAR)

The choice of the primary amine dictates the biological efficacy of the resulting lactam. The lipophilic pocket of the CCK2 receptor (composed of Ile-184 and Leu-133) strictly governs binding affinity[2]. The table below summarizes the impact of different primary amine condensations on receptor selectivity[2][3][5].

Primary Amine UsedResulting N-SubstituentCCK1 IC₅₀ (µM)CCK2 IC₅₀ (µM)Pharmacological Profile
MethylamineN-Methyl (Lactam 1)> 10> 10Inactive
PropylamineN-Propyl (Lactam 3)> 101.2Weak CCK2 Antagonist
IsobutylamineN-Isobutyl (Lactam 7)> 100.08Moderate CCK2 Antagonist
PhenylethylamineN-Phenylethyl (PNB-001)> 100.01 (10 nM)Potent, Selective CCK2 Antagonist

Note: The transition from a short-chain alkyl (methyl) to a bulky, aromatic-containing chain (phenylethyl) increases CCK2 binding affinity by over 1000-fold due to enhanced van der Waals interactions within the receptor pocket[2].

Sources

Application

Strategic Utilization of Mucochloric Acid in Agrochemical Synthesis: Pathways, Protocols, and Mechanistic Insights

Mucochloric acid (MCA), chemically designated as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized C4 building block that has become an indispensable synthon in modern agrochemical development 1. From the...

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Author: BenchChem Technical Support Team. Date: April 2026

Mucochloric acid (MCA), chemically designated as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized C4 building block that has become an indispensable synthon in modern agrochemical development 1. From the synthesis of broad-spectrum acaricides and herbicides to the development of novel fungicides and insecticides, MCA's unique structural dynamics allow researchers to construct complex, biologically active heterocyclic scaffolds 2.

This application note provides an authoritative, in-depth guide to leveraging MCA in agrochemical synthesis, focusing on mechanistic causality, structural behavior, and self-validating experimental protocols.

Structural Dynamics and Reactivity Profile

The synthetic utility of MCA stems from its tautomeric equilibrium. In solution, MCA exists in a dynamic balance between a cyclic hemiacetal form (5-hydroxyfuran-2(5H)-one) and an open-chain aldehydo-acid form ((Z)-2-chloro-3-formylacrylic acid) 3. This equilibrium exposes multiple orthogonal reactive sites:

  • C4 & C3 Halogens: Susceptible to nucleophilic substitution (amination, etherification).

  • C5 Hydroxyl Group: Prone to Lewis acid-catalyzed activation (Friedel-Crafts alkylation/arylation).

  • Aldehyde/Carboxyl Groups (Open Form): Ideal for condensation reactions with hydrazines to form ring-expanded heterocycles like pyridazinones.

G MCA Mucochloric Acid (MCA) Open Open-Chain Form (Aldehydo-acid) MCA->Open Tautomerization Cyclic Cyclic Form (5-hydroxyfuran-2(5H)-one) MCA->Cyclic Tautomerization Condens Hydrazine Condensation (Pyridazinones) Open->Condens Hydrazine Hydrate Subst C4 Nucleophilic Substitution (Amination/Etherification) Cyclic->Subst Amines/Alcohols Friedel Friedel-Crafts Arylation (C5 Modification) Cyclic->Friedel Lewis Acid (AlCl3)

Tautomeric equilibrium of mucochloric acid and its primary divergent synthetic pathways.

Agrochemical Synthesis Workflows

Recent advancements have highlighted the efficacy of MCA derivatives in combating resistant agricultural pathogens and pests. Two prominent pathways include:

A. Pyridazinone-Based Antifungals: By reacting MCA with benzene via a Friedel-Crafts reaction, followed by condensation with hydrazine derivatives, researchers can synthesize 5-chloro-6-phenylpyridazin-3(2H)-ones. These compounds exhibit potent antifungal activity against devastating crop pathogens like Fusarium oxysporum and Gibberella zeae4.

B. Butenolide Derivatives for Hemipteran Pest Control: MCA is also utilized to synthesize targeted butenolide derivatives aimed at controlling Euschistus heros (the Neotropical brown stink bug), offering a highly selective alternative that minimizes toxicity toward crucial pollinator bees [[5]]().

G Step1 Mucochloric Acid + Benzene Step2 Friedel-Crafts Reaction (AlCl3, Reflux) Step1->Step2 Intermediate 3,4-Dichloro-5-phenyl furan-2(5H)-one Step2->Intermediate 73% Yield Step3 Condensation (Hydrazine Hydrate, EtOH) Intermediate->Step3 Product 5-Chloro-6-phenyl pyridazin-3(2H)-one Step3->Product Ring Expansion

Two-step synthetic workflow for converting MCA into antifungal pyridazinone derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for the synthesis of antifungal pyridazinones are designed as self-validating systems, incorporating mechanistic causality and in-process checkpoints.

Protocol 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one (Friedel-Crafts Arylation)

Mechanistic Rationale: Benzene acts as both the solvent and the nucleophile. The addition of anhydrous AlCl₃ activates the C5 hydroxyl group of MCA, promoting its departure and generating a highly reactive, electrophilic oxocarbenium intermediate that undergoes rapid electrophilic aromatic substitution 4.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 10.0 mmol of MCA in 30 mL of anhydrous benzene.

  • Activation: Slowly add 25.0 mmol of anhydrous AlCl₃ in small portions over 15 minutes. Causality: Slow addition controls the exothermic Lewis acid-base complexation and prevents the thermal degradation of the furanone ring.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours under continuous magnetic stirring.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with 50 mL of ice-cold 1M HCl to destroy the aluminum complex. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from anhydrous ethanol.

Self-Validation Checkpoints:

  • Visual Cue: The reaction transitions from a clear solution to a deep amber color upon AlCl₃ addition, confirming oxocarbenium formation. Evolution of HCl gas will cease when the reaction is complete.

  • Analytical Confirmation: TLC (Hexane:EtOAc 4:1) must show the complete disappearance of the highly polar MCA spot (Rf ~0.1) and the emergence of a less polar UV-active spot (Rf ~0.5).

  • Physical Property: The isolated white crystals must exhibit a sharp melting point of 108–110 °C. A broad melting point indicates incomplete removal of unreacted MCA or polymeric byproducts 4.

Protocol 2: Synthesis of 2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (Condensation & Ring Expansion)

Mechanistic Rationale: Hydrazine attacks the aldehyde carbon of the open-chain tautomer of the intermediate. Subsequent intramolecular cyclization displaces the C4 chlorine (or attacks the carboxylic derivative), driving the thermodynamically favored expansion from a 5-membered furanone to a 6-membered pyridazinone ring 4.

  • Preparation: Dissolve 5.0 mmol of the synthesized 3,4-dichloro-5-phenylfuran-2(5H)-one in 20 mL of absolute ethanol.

  • Condensation: Add 6.0 mmol of 4-nitrobenzylhydrazine hydrochloride and 6.0 mmol of sodium acetate (to liberate the free hydrazine base).

  • Ring Expansion: Heat the mixture under reflux for 1 hour. Causality: Elevated temperatures are required to overcome the activation energy barrier for the ring-expansion rearrangement.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the ethanolic solution. Filter the solid and wash with cold ethanol.

Self-Validation Checkpoints:

  • Visual Cue: A heavy precipitate forms upon cooling, indicating successful conversion to the highly crystalline pyridazinone.

  • Physical Property: The isolated solid must yield a melting point of 143–145 °C 4.

Quantitative Yield & Bioactivity Data

The following table summarizes the quantitative outcomes and targeted agrochemical applications of MCA derivatives synthesized via the described pathways.

CompoundSynthetic StepYield (%)Melting Point (°C)Target Application / Pathogen
3,4-Dichloro-5-phenylfuran-2(5H)-one Friedel-Crafts Arylation73%108–110Key Intermediate for Pyridazinones
2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one Hydrazine Condensation72%143–145Antifungal (Fusarium oxysporum)
2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one Hydrazine Condensation60%91.7–93.8Antifungal (Gibberella zeae)
MCA-derived Butenolides Substitution / CondensationN/AN/AInsecticide (Euschistus heros)

References

  • JIN DUN CHEMICAL. "Mucochloric Acid Manufacturer – JIN DUN CHEMICAL". Source: jindunchemical.com. 2

  • Thieme E-Books & E-Journals. "Recent Progress in the Chemistry of Mucohalic Acids: Versatile Building Blocks in Organic Synthesis". Source: thieme-connect.com. 1

  • Benchchem. "An In-depth Technical Guide on 4-Chloro-5-hydroxyfuran-2(5H)-one: Chemical Structure and Stereochemistry". Source: benchchem.com. 3

  • MDPI Molecules. "Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives". Source: mdpi.com. 4

  • ResearchGate. "Potential of mucochloric acid derivatives for controlling Euschistus heros: Synthesis, in silico predictions of molecular targets and selectivity toward pollinator bees". Source: researchgate.net. 5

Sources

Method

Mucochloric Acid: A Versatile C4 Building Block in Pharmaceutical Drug Discovery

Executive Summary In the landscape of pharmaceutical drug discovery, the demand for highly functionalized, low-cost starting materials is paramount. Mucochloric acid (MCA) (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a den...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical drug discovery, the demand for highly functionalized, low-cost starting materials is paramount. Mucochloric acid (MCA) (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a densely functionalized C4 building block that has seen a massive resurgence in synthetic utility. Possessing a masked aldehyde (lactol), a carboxylic acid equivalent, and a carbon-carbon double bond substituted with two vinylic chlorides, MCA serves as a highly versatile electrophilic hub. This application note details the mechanistic rationale, structural dynamics, and validated protocols for utilizing MCA to synthesize privileged pharmaceutical scaffolds, including pyridazinones, γ -butyrolactams, and γ -butyrolactones.

Mechanistic Profiling & Structural Dynamics

To effectively utilize mucochloric acid, one must understand its unique structural equilibrium. In solution, MCA exists in a ring-chain tautomeric equilibrium between its open-chain form (2,3-dichloro-4-oxo-2-butenoic acid) and its cyclic hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone).

  • The Causality of Stability: The cyclic lactol form predominates, which acts as a protective mask for the aldehyde. This prevents uncontrolled polymerization or unwanted side reactions, yet remains highly reactive toward strong nucleophiles (e.g., primary amines, hydrazines)[Zhang & Hsung, 2013].

  • Regioselective Halogen Reactivity: The two vinylic chlorides at C-3 and C-4 are not chemically equivalent. The C-4 chlorine is highly activated by the adjacent carbonyl and lactol oxygen, making it significantly more susceptible to oxidative addition by transition metals (like Palladium) or direct nucleophilic displacement.

Strategic Applications in Drug Discovery

The dense functionalization of MCA allows for divergent synthetic pathways, making it a cornerstone for generating diverse pharmacophores.

  • Pyridazin-3(2H)-ones: Condensation of MCA with substituted hydrazines yields 4,5-dichloropyridazin-3(2H)-ones. This scaffold is heavily utilized in the development of anticancer, antiangiogenic, and antimicrobial agents[Sonawane et al., 2020].

  • γ -Butyrolactams: Reductive amination of MCA followed by regioselective coupling provides γ -butyrolactams, which are direct precursors to neuroactive γ -aminobutyric acid (GABA) analogs such as the antispastic drug (±)-baclofen[Biswas et al., 2013].

  • γ -Butyrolactones: Suzuki cross-coupling and subsequent reduction yield functionalized γ -butyrolactones, the core structural motif in anti-inflammatory agents like Rofecoxib (Vioxx)[Zhang et al., 2002].

ReactivityMap MCA Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) Pyridazinone 4,5-Dichloropyridazin-3(2H)-ones (Anticancer, Antimicrobial) MCA->Pyridazinone Hydrazines Dilute Acid, Reflux Butyrolactam γ-Butyrolactams (e.g., Baclofen, Levetiracetam) MCA->Butyrolactam Reductive Amination Amines, NaBH(OAc)3 Furanone Functionalized γ-Butyrolactones (e.g., Rofecoxib analogs) MCA->Furanone Suzuki Cross-Coupling Arylboronic acids, Pd cat.

Reactivity map of mucochloric acid demonstrating divergent synthesis of pharmaceutical scaffolds.

Quantitative Reaction Optimization: The Base Causality

A critical hurdle in utilizing MCA for cross-coupling is its extreme sensitivity to basic conditions. Traditional Suzuki-Miyaura protocols utilize strong bases (e.g., Na2​CO3​ , NaOH ), which cause rapid ring-opening and decomposition of the mucohalic framework.

The Solution: The use of mild fluoride salts (CsF, KF) is mandatory. Fluoride acts as a specialized base that sufficiently activates the arylboronic acid via the formation of a reactive fluoroborate complex, facilitating transmetalation without degrading the delicate lactol architecture.

Table 1: Effect of Base on the Suzuki Cross-Coupling of Mucochloric Acid Derivatives | Entry | Base | Solvent | Time (h) | Yield (%) | Observation | |:---:|:---:|:---:|:---:|:---:|:---| | 1 | Na2​CO3​ | Toluene/ H2​O | 12 | < 10 | Severe substrate degradation | | 2 | K2​CO3​ | Toluene/ H2​O | 12 | < 10 | Severe substrate degradation | | 3 | KF | 1,4-Dioxane | 18 | 82 | Clean conversion, intact lactone | | 4 | CsF | 1,4-Dioxane | 18 | 85 | Optimal transmetalation |

(Data summarized and adapted from the foundational optimization studies by Zhang et al., 2002).

Validated Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloropyridazin-3(2H)-ones

Mechanistic Rationale: Historically, protocols utilized aqueous NaOH , leading to lower yields due to base-catalyzed degradation and competitive hydrolysis of the vinylic chlorides. Employing a dilute acidic medium (3M H2​SO4​ ) activates the lactol carbonyl for nucleophilic attack by the hydrazine, facilitating hydrazone formation. Subsequent cyclization occurs smoothly without compromising the C-C double bond, driving the reaction toward the thermodynamically stable pyridazinone system.

ProtocolWorkflow Step1 Step 1: Reagent Preparation Mucochloric Acid + Hydrazine Dilute H2SO4 (3M) Step2 Step 2: Condensation Reaction Reflux for 2 hours Monitor via TLC Step1->Step2 Heat Step3 Step 3: Precipitation & Filtration Cool to RT, filter suspension Wash with H2O Step2->Step3 Completion Step4 Step 4: Drying & Validation High vacuum drying Validate via 1H NMR / LCMS Step3->Step4 Isolate

Step-by-step experimental workflow for the synthesis of 4,5-dichloropyridazin-3(2H)-ones.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend mucochloric acid (1.0 equiv, e.g., 10 mmol) in 20 mL of dilute sulfuric acid (3M H2​SO4​ ).

  • Addition: Slowly add the desired substituted hydrazine (e.g., p-tolylhydrazine, 1.0 equiv) to the suspension at room temperature. The reaction is slightly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 2 hours. The reaction mixture will transition into a heterogeneous suspension as the highly crystalline pyridazinone product forms.

  • Monitoring: Verify reaction completion via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the MCA spot (stains strongly with KMnO4​ ) indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual acid and unreacted hydrazine.

  • Validation: Dry the solid under high vacuum for 12 hours. Validate the structure via 1H NMR (look for the disappearance of the lactol proton and the appearance of the aromatic pyridazinone system) and LCMS.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: To achieve regioselective arylation at the C-4 position without degrading the furanone ring, a palladium-catalyzed cross-coupling utilizing a mild fluoride base is employed. The fluoride ion enhances the nucleophilicity of the arylboronic acid while keeping the pH neutral enough to prevent lactone hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine mucochloric acid (1.0 equiv), the desired arylboronic acid (3.0 equiv), and anhydrous Cesium Fluoride ( CsF , 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3​)4​ (10 mol%) as the catalyst.

  • Solvent: Inject degassed, anhydrous 1,4-dioxane (0.1 M concentration relative to MCA) into the tube.

  • Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath for 18 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient) to isolate the pure β -aryl-substituted mucochloric acid derivative.

References

  • Zhang, J., Blazecka, P. G., Belyk, K., & Davidson, J. G. (2002). "Reinvestigation of Mucohalic Acids, Versatile and Useful Building Blocks for Highly Functionalized α,β-Unsaturated γ-Butyrolactones." The Journal of Organic Chemistry. URL:[Link]

  • Zhang, Y., & Hsung, R. P. (2013). "Recent Progress in the Chemistry of Mucohalic Acids: Versatile Building Blocks in Organic Synthesis." Chemical Reviews. URL:[Link]

  • Biswas, K., Gholap, R., Srinivas, P., & Sarma, K. D. (2013). "β-Substituted γ-butyrolactams from mucochloric acid: synthesis of (±)-baclofen and other γ-aminobutyric acids and useful building blocks." RSC Advances. URL:[Link]

  • Sonawane, A., Pawar, Y., & Nagle, P. (2020). "Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents." Chemistry & Biology Interface. URL:[Link]

  • Bellina, F., & Rossi, R. (2004). "Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives." Current Organic Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Mucochloric Acid Amination: Technical Support &amp; Optimization Center

Welcome to the Technical Support Center for Mucochloric Acid (MCA) functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mucochloric Acid (MCA) functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuances of MCA reductive amination.

Mucochloric acid is a densely functionalized, highly versatile C4 building block used to synthesize α,β-unsaturated γ-butyrolactams and pyridazinones. However, its reactivity is highly sensitive to solvent ratios, pH, and temperature. This guide provides a self-validating methodology, mechanistic insights, and troubleshooting protocols to ensure high-yield, reproducible results.

The Mechanistic Causality of MCA Amination

To optimize the amination of mucochloric acid, one must first understand its structural behavior in solution. MCA does not exist as a static molecule; it sits in a delicate, pH-dependent tautomeric equilibrium between a cyclic lactone (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an acyclic aldehyde ((Z)-2,3-dichloro-4-oxo-butenoic acid) .

The Causality of Reagent Selection: The success of direct reductive amination relies on exploiting this equilibrium. By introducing a mild acid catalyst (such as acetic acid), we protonate the aldehyde moiety of the open form, driving the equilibrium forward so the primary amine can attack and form an imine intermediate .

We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃). Stronger reducing agents will prematurely reduce the acyclic aldehyde to an alcohol before the amine can condense. NaBH(OAc)₃ is exceptionally mild, selectively reducing the imine intermediate in weakly acidic environments. Once reduced, the intermediate undergoes spontaneous intramolecular ring closure, extruding water to yield the highly functionalized γ-butyrolactam .

Reaction Pathway Visualization

MCA_Pathway MCA_Cyclic Mucochloric Acid (Cyclic Lactone) MCA_Open Mucochloric Acid (Open Aldehyde) MCA_Cyclic->MCA_Open Acid Catalysis (Equilibrium) Imine Imine Intermediate MCA_Open->Imine Nucleophilic Attack (- H2O) Amine Primary Amine (R-NH2) Amine->Imine Reduced Amine Intermediate (Reduced) Imine->Reduced NaBH(OAc)3 (Reduction) Lactam γ-Butyrolactam (Final Product) Reduced->Lactam Intramolecular Ring Closure (- H2O)

Mechanistic pathway of mucochloric acid reductive amination to form γ-butyrolactams.

Self-Validating Standard Operating Procedure (SOP)

This protocol for the direct reductive amination of MCA is designed as a self-validating system. Each phase includes an observable or analytical checkpoint to ensure reaction fidelity before you commit to the next step.

Step 1: Preparation of the Reaction Matrix

  • Charge a flame-dried, nitrogen-purged round-bottom flask with Mucochloric Acid (1.0 equiv).

  • Dissolve in the optimized solvent system (See Section 4 for specific ratios based on your amine type).

  • Validation Checkpoint 1: Ensure complete dissolution. The solution should be entirely clear. Turbidity indicates moisture contamination or degraded, polymerized starting material.

Step 2: Imine Formation

  • Add the primary amine (1.0 – 1.1 equiv) dropwise at room temperature under continuous stirring.

  • Validation Checkpoint 2: Monitor via TLC (Hexane/Ethyl Acetate). The UV-active spot corresponding to mucochloric acid should begin to diminish, replaced by a new intermediate spot representing the imine.

Step 3: Reductive Amination

  • Introduce NaBH(OAc)₃ (1.5 to 3.0 equiv) in small portions to control any mild exotherm.

  • Stir the reaction mixture at room temperature under N₂ for 24 hours.

  • Validation Checkpoint 3: Unlike NaBH₄, hydrogen gas evolution should be minimal. A distinct color change (often yellow to orange) may occur depending on the conjugation of the amine used.

Step 4: Quenching and Ring Closure

  • The reduction of the imine triggers spontaneous intramolecular ring closure.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.0 – 7.5.

  • Validation Checkpoint 4: Cessation of bubbling (CO₂ evolution) provides visual confirmation that the acetic acid catalyst has been completely neutralized.

Step 5: Isolation and Purification

  • Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 5: Post-silica gel chromatography, ¹H NMR must confirm purity >95%. Crucially, look for the complete disappearance of the highly deshielded aldehyde proton signal (~9.5 ppm) and the appearance of the distinct lactam ring protons.

Quantitative Optimization Data

Reaction conditions must be tailored to the nucleophilicity and steric bulk of the amine. Use the following validated parameters to establish your baseline :

Amine ClassAmine (Equiv)NaBH(OAc)₃ (Equiv)Optimized Solvent SystemExpected Yield (%)
Alkyl / Benzylamines 1.11.5CHCl₃ with cat. HOAc65 - 75%
Arylamines (Anilines) 1.03.0CH₂Cl₂ : HOAc (5:3 v/v)> 65%
Unoptimized Baseline1.11.5CH₂Cl₂ : HOAc (1:1 v/v)~ 46%

Troubleshooting Guides & FAQs

Q: My yield of the γ-butyrolactam is stuck below 50%. How can I optimize the solvent system? A: The most common culprit for low yields in this reaction is an overabundance of acetic acid. While acid is required to push the equilibrium toward the acyclic aldehyde, too much solvent-grade acetic acid destabilizes the intermediate. As shown in the data table above, reducing the solvent ratio from CH₂Cl₂:HOAc (1:1 v/v) to (5:3 v/v), or simply using CHCl₃ with catalytic HOAc, typically increases yields from ~46% to over 65% .

Q: I am observing the formation of mucochloric anhydride instead of the aminated product. What is causing this? A: Mucochloric anhydride formation is promoted by strong dehydrating conditions and prolonged heating in the presence of an acid catalyst (e.g., refluxing in benzene with benzenesulfonic acid) . To prevent this side reaction, strictly maintain the reaction at room temperature and avoid aggressive acid catalysts. Rely solely on mild acetic acid to drive the imine formation.

Q: How does the pH of the reaction mixture affect the stability of mucochloric acid? A: MCA is highly sensitive to pH extremes. Basic conditions will rapidly promote the opening of the furanone ring but invariably lead to unwanted degradation and complex byproduct mixtures. Conversely, highly acidic conditions can catalyze the hydrolysis of your final amide/lactam derivatives . A mildly acidic environment (achieved via controlled acetic acid addition) is the self-validating sweet spot that balances reactivity and product stability.

Q: Can I use standard Suzuki coupling conditions on the aminated γ-butyrolactam? A: Functionalization of the α- and/or β-halogen on the resulting lactam is notoriously elusive under standard Suzuki conditions. If your synthetic route requires a β-aryl substitution, it is highly recommended to perform the Suzuki coupling on the mucochloric acid prior to the reductive amination step.

References

  • Title: First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams Source: Organic Letters (PubMed) URL: [Link]

  • Source: Google Patents (WO2003093220A1)
Optimization

Technical Support Center: Mucochloric Acid (MCA) Derivatization

Welcome to the Advanced Troubleshooting Portal for Mucochloric Acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) derivatization. MCA is a densely functionalized, highly reactive C4 building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for Mucochloric Acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) derivatization. MCA is a densely functionalized, highly reactive C4 building block. While its multi-electrophilic nature makes it incredibly versatile for synthesizing heterocycles and pharmaceuticals, it is notorious for yield attrition due to poor regioselectivity, unwanted ring-opening, and over-substitution.

This guide provides a causality-driven framework to help you diagnose and resolve yield-limiting issues in your MCA workflows.

Mechanistic Diagnostic Framework

Before adjusting your stoichiometry, use the following logical workflow to identify the root cause of your yield loss.

G Start Low Yield / Impure Product in MCA Derivatization Regio Is the issue multiple isomers (Regioselectivity)? Start->Regio Yes Ring Is the furanone ring opening/degrading? Start->Ring No, degradation Target Targeting C5 (lactol) or C4 (vinylic)? Regio->Target Yes C5 Target C5: Use acidic catalysis (e.g., H2SO4) + Alcohol Target->C5 C5 Substitution C4 Target C4: Use basic conditions (e.g., Et3N) + Nucleophile Target->C4 C4 Substitution RingFix Avoid strong aqueous base; use anhydrous mild bases. Ring->RingFix Yes

Diagnostic workflow for troubleshooting yield and regioselectivity in MCA derivatization.

Troubleshooting FAQs: Causality & Logic

Q1: I am trying to substitute the C4-vinylic chloride, but I keep getting a mixture of C4 and C5 substituted products. How do I control this regioselectivity? A1: The regioselectivity of MCA is fundamentally dictated by the pH of your reaction medium.

  • The Causality: Under acidic conditions, the C5-hydroxyl group is protonated, leading to the loss of water and the formation of a highly electrophilic oxocarbenium intermediate. This strictly drives nucleophilic attack to the C5 position (e.g., forming 5-alkoxy furanones) while leaving the vinylic chlorides untouched[1]. Conversely, under basic conditions, the base neutralizes the C5-hydroxyl proton, preventing oxocarbenium formation. Instead, the nucleophile undergoes a conjugate Michael addition at the highly activated C4 position, followed by the elimination of the chloride ion[2].

  • The Fix: If you are targeting C4, ensure your system is strictly basic (e.g., using Triethylamine or K₂CO₃) and anhydrous. The presence of adventitious acid or moisture will trigger C5 substitution.

Q2: My synthesis of pyridazin-3(2H)-ones from MCA and hydrazines suffers from low yields and intractable black tars. What is going wrong? A2: You are likely experiencing irreversible ring-opening and subsequent polymerization.

  • The Causality: Condensation of MCA with hydrazines involves initial nucleophilic attack at the masked C2-aldehyde (the C5 lactol), followed by the transient opening of the furanone ring and subsequent cyclization[3]. If you use strong aqueous bases, the furanone ring irreversibly hydrolyzes into acyclic 2,3-dichloro-4-oxobutenedioic acid derivatives[4]. These open-chain isomers are highly unstable and rapidly polymerize into tars.

  • The Fix: Shift to controlled, mildly acidic conditions (3[3]). This keeps the ring-opened intermediate transient, heavily favoring rapid intramolecular cyclization over degradation.

Q3: In Suzuki-Miyaura cross-coupling of MCA, I am getting C3/C4 disubstitution and dehalogenation byproducts. How do I isolate the C4-monosubstituted product? A3: This is a classic issue of over-reaction due to sequential oxidative additions.

  • The Causality: The C4-chloride is more reactive to oxidative addition by Palladium due to electronic activation from the adjacent carbonyl group. However, once the C4 position is arylated, the steric and electronic environment of the C3 position shifts, making it highly susceptible to a second cross-coupling event[5].

  • The Fix: Strictly limit the arylboronic acid to 1.05 equivalents, use a mild base (K₂CO₃ instead of NaOH), and lower the temperature to 80 °C. Cross-coupling at the 3,4-positions requires precise stoichiometric control to arrest the reaction after the first catalytic cycle[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. Built-in visual and analytical cues allow you to confirm the reaction's success in real-time.

Protocol A: Regioselective C5-Etherification (Acidic Catalysis)

Target: Synthesis of 5-Alkoxy-3,4-dichloro-2(5H)-furanone[1]

  • Setup: In a flame-dried round-bottom flask, dissolve MCA (1.0 eq, 10 mmol) in the target anhydrous alcohol (e.g., methanol or propargyl alcohol, 20 mL). The alcohol acts as both the solvent and the nucleophile.

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

    • Self-Validation Check: The solution should remain clear or slightly yellow. A rapid shift to dark brown indicates acid-catalyzed degradation of the furanone ring (usually due to excessive acid or high water content).

  • Reaction: Reflux the mixture for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The product spot will exhibit a significantly higher Rf​ value than the highly polar, hydrogen-bonding MCA starting material.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃ until pH 7 is reached. Crucial: Failing to neutralize the acid before concentration will cause the product to revert to MCA via hydrolysis.

  • Isolation: Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the C5-ether.

Protocol B: Regioselective C4-Thiylation (Basic Conditions)

Target: Synthesis of 4-Arylthio-3-chloro-5-hydroxy-2(5H)-furanone[2]

  • Setup: Dissolve MCA (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool strictly to 0 °C using an ice bath. Note: Cooling is critical; room temperature reactions will promote C3-substitution.

  • Nucleophile Addition: Add the aryl thiol (1.05 eq) dropwise over 5 minutes.

  • Base Addition: Slowly add Triethylamine (Et₃N, 1.2 eq) dropwise.

    • Self-Validation Check: The immediate formation of a dense white precipitate (Et₃N·HCl) serves as a visual confirmation that the addition-elimination sequence at the C4 vinylic chloride is actively occurring and generating HCl[2].

  • Reaction: Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Wash the organic layer with 1M HCl (20 mL) to remove excess Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate to yield the C4-substituted product.

Quantitative Yield & Regioselectivity Matrix

Use this data matrix to benchmark your experimental yields against field-proven standards based on the specific mechanistic pathway you are triggering.

Reaction TypeReagents & ConditionsPrimary Reactive SiteMechanistic PathwayTypical Yield (%)Common Byproducts
Etherification R-OH, H₂SO₄ (cat.), RefluxC5 (Lactol)Oxocarbenium formation79 – 95%Ring-opened esters (if H₂O present)
Thiylation Ar-SH, Et₃N, DCM, 0 °CC4 (Vinylic Cl)Addition-Elimination75 – 88%C3,C4-disubstitution
Amination R-NH₂, 1,4-Dioxane, RTC4 (Vinylic Cl)Addition-Elimination45 – 65%Polymerization, Ring-opening
Condensation Hydrazine, dil. HCl, EtOH, ΔC2 & C5Ring-opening / Cyclization70 – 90%Acyclic hydrazones
Cross-Coupling Ar-B(OH)₂, Pd cat., K₂CO₃C4 (Vinylic Cl)Oxidative Addition65 – 80%Homocoupling, Disubstitution

References

  • Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity Source: Pharmaceuticals (MDPI) URL:[1]

  • Synthesis of Novel Arylthio Derivatives of Mucochloric Acid Source: Synthetic Communications (Taylor & Francis) URL:[2]

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: Tetrahedron (ScienceDirect) URL:[3]

  • Determination of hydroxyfuranones in water by derivatization with 2-Propanol Source: ResearchGate URL:[4]

  • Development of Methods for the Synthesis of Libraries of Substituted Maleimides and α,β-Unsaturated-γ-butyrolactams Source: The Journal of Organic Chemistry (ACS Publications) URL:[5]

Sources

Troubleshooting

preventing degradation of mucochloric acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with irreproducible yields when using mucochloric acid (MCA) as a synthon in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with irreproducible yields when using mucochloric acid (MCA) as a synthon in drug development. The root cause almost always traces back to improper storage.

MCA is not a static molecule; it is a dynamic, highly reactive system. To master its use, you must understand the causality behind its degradation. Below is our comprehensive troubleshooting guide designed to help you maintain the absolute scientific integrity of your reagents.

Section 1: Core FAQs on Degradation Mechanisms

Q: My mucochloric acid powder was originally a beige/white free-flowing solid, but it has turned into a dark, sticky mass. Is it still usable? A: No, it must be discarded. This physical transformation is the hallmark of severe moisture ingress and subsequent [1]. MCA exists in a delicate ring-chain tautomeric equilibrium between a cyclic hemiacetal (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an acyclic aldehydo-acid[2]. When exposed to ambient humidity, water acts as a nucleophile. The vinylic halogens—particularly the one alpha to the carboxyl group—are highly susceptible to nucleophilic substitution, converting mucochloric acid into mucoxychloric acid[1]. This degradation breaks down the crystalline lattice, resulting in the sticky, discolored mass you observe.

Q: I stored my MCA in a desiccator at room temperature, but my downstream amidation reactions are failing or yielding complex mixtures. Why? A: While desiccation prevents hydrolysis, room temperature storage provides sufficient thermal energy to drive [3]. The acyclic form of MCA contains both a carboxylic acid and an aldehyde. Prolonged exposure to temperatures above 8°C promotes the dimerization of MCA into mucochloric anhydride[3]. During your amidation reactions, the amines will indiscriminately attack both the intended MCA and the mucochloric anhydride byproduct, leading to complex, low-yield mixtures[2]. Always store MCA long-term at 2-8°C[4].

Q: Does ambient laboratory lighting affect MCA stability during benchtop handling? A: Yes. MCA contains conjugated chromophores that absorb ultraviolet light at wavelengths greater than 290 nm[5]. Exposure to direct sunlight or intense laboratory UV sources induces [5]. While brief benchtop handling is generally safe, leaving clear vials of MCA on the bench for extended periods will cause photolytic cleavage. Always use amber vials or wrap containers in foil.

Section 2: Quantitative Stability & Degradation Metrics

To effectively prevent degradation, you must monitor the specific vectors that attack the MCA molecule.

Degradation VectorPrimary MechanismKinetic/Physical IndicatorPreventative Standard
Moisture ( H2​O ) Nucleophilic substitution of vinylic chlorineLoss of free-flowing powder; sticky, dark residueStore tightly closed in a dry, well-ventilated place[6]
Thermal (>8°C) Intermolecular dehydration to anhydrideIncreased byproduct peaks in NMR/HPLCLong-term storage at 2-8°C[4]
Photolytic (UV >290nm) Radical cleavage of conjugated systemAtmospheric half-life ~21 hours (vapor phase)[5]Amber glass vials; avoid direct light
Oxygen ( O2​ ) Oxidative degradationUncharacterized baseline noise in assaysArgon/Nitrogen backfilling

Section 3: Mechanistic Visualization

The following diagram maps the causality of MCA degradation. Understanding these pathways is critical for diagnosing which storage parameter has failed in your laboratory.

MCA_Degradation MCA_Cyclic Mucochloric Acid (Cyclic Hemiacetal) MCA_Acyclic Mucochloric Acid (Acyclic Aldehydo-acid) MCA_Cyclic->MCA_Acyclic Tautomerization (Equilibrium) Deg_Hydrolysis Mucoxychloric Acid (Hydrolysis Product) MCA_Cyclic->Deg_Hydrolysis Moisture (Nucleophilic Attack) Deg_Photo Radical Cleavage (Photodegradation) MCA_Cyclic->Deg_Photo UV Light (>290nm) (Photolysis) Deg_Anhydride Mucochloric Anhydride (Dehydration Dimer) MCA_Acyclic->Deg_Anhydride Heat (>8°C) (-H2O)

Pathways of mucochloric acid degradation via hydrolysis, dehydration, and photolysis.

Section 4: Self-Validating Protocol for Long-Term Storage

To ensure absolute scientific integrity, do not simply follow steps—validate them. This protocol establishes a closed-loop system where the storage environment is actively maintained and periodically verified.

Step 1: Baseline Analytical Verification

  • Action: Before storing a new batch, take a 5 mg sample and perform 1H NMR (in CDCl3​ ) or TLC.

  • Causality: You must confirm the absence of mucochloric anhydride or mucoxychloric acid before investing in storage. The cyclic hemiacetal should be the predominant species[1].

Step 2: Aliquoting to Prevent Freeze-Thaw Stress

  • Action: Divide the bulk MCA into single-use or weekly-use amber glass vials.

  • Causality: Repeatedly opening a bulk container at 2-8°C introduces condensation. Aliquoting ensures that only the required amount is exposed to ambient conditions, preserving the bulk batch.

Step 3: Inert Gas Displacement

  • Action: Gently purge each vial with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air) for 10-15 seconds before sealing.

  • Causality: Argon displaces atmospheric oxygen and moisture, effectively halting oxidative and hydrolytic degradation pathways.

Step 4: Desiccated Cold Storage

  • Action: Place the sealed, Argon-purged vials into a secondary container filled with indicating desiccant (e.g., Drierite). Store this secondary container at 2-8°C[4].

  • Causality: The cold temperature prevents thermal dimerization[3], while the secondary desiccant acts as a fail-safe against micro-leaks in the vial seals.

Step 5: The Validation Loop

  • Action: Every 3 months, sacrifice one aliquot to repeat the baseline 1H NMR.

  • Causality: If the spectrum matches the baseline, your storage system is validated. If degradation peaks appear, the desiccant is saturated or the seals have failed, providing an early warning before an experiment is ruined.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 2771871, Mucochloric Acid. Retrieved from:[Link]

  • Precopio, F. M., et al. Studies on the Mucohalic Acids. I. The Structure of Mucoxychloric Acid. Journal of the American Chemical Society. Retrieved from:[Link]

  • University of Hertfordshire (AERU). Mucochloric anhydride (Ref: GC-2466). Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Mucochloric Acid Solubility and Reactivity Challenges

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility and unexpected side reactions of Mucochloric Acid (MCA) (3,4-dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility and unexpected side reactions of Mucochloric Acid (MCA) (3,4-dichloro-5-hydroxy-2(5H)-furanone). MCA is a highly functionalized, versatile building block used extensively in heterocyclic synthesis and drug development. However, its unique structural equilibrium makes solvent selection a critical point of failure in many workflows.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome MCA solubility issues and optimize your synthetic yields.

Quantitative Data: Mucochloric Acid Solubility Profile

Understanding the baseline solubility of MCA is the first step in troubleshooting. The table below summarizes the solubility profile of MCA across various solvent classes, grounded in its physicochemical properties.

Solvent / ConditionSolubility StatusMechanistic Notes & Causality
Cold Water (pH 2.2) Slightly SolubleLimited to ~27 g/L at 20 °C; the protonated cyclic hemiacetal form dominates, restricting aqueous dissolution[1].
Hot Water SolubleIncreased thermal kinetic energy overcomes the crystalline lattice energy (Melting Point: 125-128 °C)[2],[3].
Alcohols / Ethers SolubleOxygenated solvents (e.g., ethanol, dioxane) readily hydrogen-bond with the furanone hydroxyl group[2],[3].
Chlorinated Solvents SolubleChloroform (CHCl₃) and 1,2-dichloroethane (DCE) provide the optimal dielectric constant for stabilizing intermediates[2],[4].
Benzene / Hexane InsolubleHighly non-polar; forcing dissolution via heat triggers unwanted dehydration into mucochloric anhydride[2],[5].

Troubleshooting Guides & FAQs

Q1: Why does mucochloric acid exhibit poor solubility in non-polar hydrocarbon solvents like benzene, and how can I overcome this? A1: The root cause lies in tautomerization. MCA exists in a dynamic equilibrium between an open-chain acyclic form ((Z)-2,3-dichloro-4-oxo-2-butenoic acid) and a cyclic hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone)[6],[5]. In solution, the highly polar cyclic furanone form is thermodynamically favored[5]. Because of this stable, polar lactone-like structure, MCA is virtually insoluble in non-polar solvents[2].

  • Solution: Do not force solubilization in non-polar solvents. Instead, utilize oxygenated solvents (ethers, dioxane) or chlorinated solvents (chloroform, dichloroethane) which readily solvate the polar furanone ring via dipole interactions and hydrogen bonding[2],[3].

Q2: During high-temperature esterification in low-polarity solvents, I observe a significant drop in yield and a new byproduct. What is happening? A2: When MCA is heated in solvents like benzene or chlorobenzene—especially in the presence of an acid catalyst (e.g., benzenesulfonic acid) or under dehydrating conditions (like a Dean-Stark trap)—it undergoes a forced dehydration-cyclization pathway[6],[5]. This causes the molecules to dimerize, forming mucochloric anhydride [6],[5].

  • Solution: To prevent this unwanted side reaction, avoid prolonged heating with strong dehydrating agents. Lower the reaction temperature and switch to a polar aprotic solvent that maintains MCA solubility without requiring extreme reflux[5].

Q3: How does solvent choice impact the success of reductive amination of mucochloric acid? A3: Reductive amination requires the transient opening of the furanone ring to expose the reactive aldehyde group. If the solvent is too polar and protic, it may lead to unwanted degradation. Research demonstrates that chlorinated solvents, specifically chloroform (CHCl₃) or 1,2-dichloroethane (DCE), provide the optimal environment[4]. They offer the precise dielectric constant needed to stabilize the intermediate iminium ion formed with the amine, allowing sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce it efficiently. This specific solvent choice yields the best conversion rates (52–75%)[4].

Q4: How does pH affect the stability and solubility of MCA during aqueous-organic extractions? A4: The equilibrium between the cyclic furanone and acyclic butenoic acid forms is highly pH-dependent[1],[5]. MCA has a pKa of 4.20[2],[1]. In basic conditions, the furanone ring opens, increasing aqueous solubility but also making the molecule highly susceptible to unwanted degradation or hydrolysis[5].

  • Solution: For optimal organic extraction, maintain a slightly acidic aqueous phase to keep MCA in its less water-soluble, protonated cyclic form, and extract with a chlorinated solvent[2],[5].

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols designed to navigate MCA's unique solubility constraints.

Protocol 1: Optimized Solubilization and Reductive Amination of MCA[4]

This protocol utilizes chlorinated solvents to stabilize the iminium intermediate while preventing anhydride formation.

  • Solubilization: Suspend 1.0 equivalent of mucochloric acid in anhydrous chloroform (CHCl₃) or 1,2-dichloroethane (DCE) at room temperature. The solvent will gradually dissolve the cyclic form.

  • Amine Addition: Add 1.0–1.2 equivalents of the target primary or secondary amine nucleophile. Stir for 15 minutes to allow the transient acyclic aldehyde to form the iminium intermediate.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (AcOH) to promote imine formation.

  • Reduction: Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). The chlorinated solvent stabilizes the transition state, driving the reaction forward.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CHCl₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Expected yield: 52–75%[4].

Protocol 2: Controlled Synthesis of Mucochloric Benzoic Anhydride[5]

This protocol demonstrates how to leverage MCA's insolubility in non-polar solvents for rapid product isolation.

  • Reactant Mixing: Combine 0.2 moles (33.6 g) of mucochloric acid and 0.2 moles (28 g) of benzoyl chloride in a dry reaction flask[5].

  • Heating: Heat the neat mixture to 100–110 °C for three hours. (Crucial Note: Do not use benzene as a solvent here, as prolonged heating of MCA in benzene promotes self-dimerization into mucochloric anhydride rather than the desired cross-anhydride)[5].

  • Observation: Monitor the evolution of hydrogen chloride gas, which serves as a visual confirmation of the coupling progression[5].

  • Precipitation: Pour the hot, resulting mixture directly into cold hexane. Because MCA and its anhydride derivatives are highly insoluble in cold non-polar hydrocarbons, the product will crash out immediately[5].

  • Isolation: Triturate and filter the solid. Yields up to 95% (51 g) can be achieved[5].

Decision Workflow Visualization

SolventSelection Start Mucochloric Acid (MCA) Solubility Challenge PolarityCheck Determine Target Reaction Type Start->PolarityCheck ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) PolarityCheck->ReductiveAmination Amine Nucleophile Esterification Esterification / Dehydration PolarityCheck->Esterification Acid/Alcohol Reactant SolventChloro Use Chlorinated Solvents (CHCl3, DCE) ReductiveAmination->SolventChloro Optimal Yield (52-75%) SolventAprotic Use Polar Aprotic (Dioxane, THF) Esterification->SolventAprotic Requires heating IssueAnhydride Unwanted Anhydride Byproduct? SolventAprotic->IssueAnhydride Dehydrating Conditions LowerTemp Lower Temp & Use Mild Acid Catalyst IssueAnhydride->LowerTemp Yes

Decision tree for overcoming mucochloric acid solubility and reactivity challenges.

References

  • Source: nih.
  • Source: oecd.
  • An In-depth Technical Guide on 4-Chloro-5-hydroxyfuran-2(5H)
  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
  • Mucochloric anhydride (Ref: GC-2466)
  • Source: benchchem.

Sources

Troubleshooting

purification techniques for crude mucochloric acid mixtures

Welcome to the Technical Support Center for mucochloric acid (MCA) synthesis and purification. As a highly reactive intermediate utilized extensively in drug development and agricultural chemistry, crude MCA presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for mucochloric acid (MCA) synthesis and purification. As a highly reactive intermediate utilized extensively in drug development and agricultural chemistry, crude MCA presents unique purification challenges. Synthesized primarily via the chlorination and oxidation of furfural, crude mixtures often contain unreacted starting materials, succinic acid derivatives, and highly conjugated colored polymers.

Crucially, in solution, MCA exists in a tautomeric equilibrium between an acyclic form ((Z)-2,3-dichloro-4-oxo-2-butenoic acid) and a thermodynamically favored cyclic lactol form (3,4-dichloro-5-hydroxy-2(5H)-furanone). Selecting the correct purification technique is critical not only for achieving high purity but also for isolating the desired isomer and preventing byproduct formation.

Below is our comprehensive troubleshooting guide and protocol repository, designed to help you diagnose impurity profiles and execute self-validating purification workflows.

Diagnostic Workflow for MCA Purification

MCA_Purification_Workflow N1 Crude Mucochloric Acid (Mixed Isomers & Byproducts) N2 Impurity Profiling (NMR / HPLC) N1->N2 N3 Highly Colored? (Polymeric Byproducts) N2->N3 N5 High Anhydride/Isomers? N2->N5 N7 Standard Bulk Impurities? N2->N7 N4 Activated Carbon Filtration (Warm Water) N3->N4 Yes N8 Aqueous Recrystallization (Cooling to 8°C) N4->N8 N6 Benzene/Dioxane Recrystallization N5->N6 Yes N10 Chromatographic Purification (Silica Gel) N5->N10 Trace Organics N9 Pure Mucochloric Acid (>99% Purity) N6->N9 N7->N8 Yes N8->N9 N10->N9

Diagnostic workflow for selecting crude mucochloric acid purification techniques.

Section 1: Core Purification Protocols

Protocol A: Aqueous Recrystallization (Bulk Purification)

This method is ideal for removing residual mineral acids (HCl/H₂SO₄) and unreacted furfural from bulk crude synthesis.

  • Dissolution: Dissolve crude MCA in warm water (50–60°C).

    • Causality: Do not exceed 60°C; excessive thermal stress promotes the 1 and subsequent degradation[1].

  • Decolorization (If necessary): If the solution exhibits a dark brown hue, add 5% w/w activated carbon. Stir for 15 minutes and filter hot through a Celite pad.

    • Self-Validation: The filtrate must be optically clear and pale yellow. If a brown tint persists, conjugated furan-ring polymers remain; repeat the carbon filtration before proceeding.

  • Crystallization: Transfer the clarified filtrate to a crystallizer and cool continuously to +8°C with gentle stirring.

    • Causality: Cooling to exactly 8°C maximizes the precipitation of the cyclic furanone form while retaining highly soluble impurities and residual HCl in the2[2].

  • Isolation: Filter the crystals, wash with a minimal volume of ice-cold water, and dry under vacuum.

Protocol B: Solvent-Based Recrystallization (Isomer Separation)

This method is required for separating α and β isomers or removing mucochloric anhydride byproducts.

  • Dissolution: Dissolve the crude mixture in a non-polar/polar solvent system, typically a3 (2:1 v/v)[3].

    • Causality: Dioxane acts as a hydrogen-bond acceptor, disrupting the intermolecular hydrogen bonding of the cyclic MCA form, while benzene provides a tunable non-polar environment to selectively precipitate specific isomers.

  • Dehydration: Heat to a mild reflux. If residual water is present, utilize a Dean-Stark trap to drive off moisture.

    • Self-Validation: Monitor the Dean-Stark trap; the complete cessation of water droplet accumulation confirms the system is fully dehydrated, preventing hydrolytic side reactions.

  • First Crop Isolation: Filter the hot solution to isolate the first crop of crystals (typically yielding the pure β -isomer).

  • Second Crop Isolation: Evaporate the mother liquor from the hot filtration to approximately one-third of its original volume and cool to 3[3].

Section 2: Quantitative Comparison of Purification Methods

Purification MethodTarget Impurity RemovedTypical Recovery YieldFinal PurityMechanistic Note
Aqueous Recrystallization Unreacted furfural, mineral acids90–95%>98%Exploits the steep thermal solubility curve of the cyclic lactol form.
Benzene/Dioxane Recrystallization Mucochloric anhydride, acyclic isomers75–85%>99%Dioxane disrupts H-bonding; benzene selectively precipitates isomers.
Activated Carbon Filtration Polymeric colored bodies80–85%>98%High surface area selectively adsorbs conjugated furan-ring polymers.
Silica Column Chromatography Trace organic electrophiles60–70%>99.5%Essential for removing halopropenal derivatives prior to nucleoside coupling.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my recrystallized MCA forming mucochloric anhydride during the drying or solvent-recovery phase? A1: Mucochloric anhydride forms via intermolecular dehydration. This side reaction is highly sensitive to dehydrating conditions and is catalyzed by residual mineral acids (e.g., HCl or benzenesulfonic acid) combined with 3[3].

  • Validation/Solution: Ensure the crude mixture is thoroughly washed with cold water to remove residual acids before attempting organic recrystallization. If using the benzene/dioxane method, strictly control the temperature and avoid prolonged refluxing.

Q2: I am experiencing a significant yield drop during aqueous recrystallization. How can I optimize recovery? A2: MCA is highly soluble in water at elevated temperatures but exhibits a steep solubility curve. Yield loss usually occurs if the cooling temperature is insufficient or if the mother liquor is discarded.

  • Validation/Solution: Ensure the crystallizer reaches 2[2]. To improve the Process Mass Intensity (PMI) and overall yield, the acidic aqueous mother liquor should be returned continuously to the primary furfural chlorination loop, which can push overall theoretical yields above 90%[2].

Q3: My downstream nucleoside coupling reaction is failing despite recrystallizing the MCA. What is the likely contaminant? A3: Standard recrystallization may not remove trace organic electrophiles or halopropenal derivatives that compete in sensitive nucleoside coupling reactions (e.g., forming ethenocytidine or ethenoadenosine derivatives).

  • Validation/Solution: For highly sensitive biological assays or drug development workflows, subject the recrystallized MCA to silica gel4 using a gradient of n-hexane to n-hexane/EtOAc (10:1, v/v)[4]. This ensures the absolute removal of trace reactive organics.

References

  • Google Patents. "US3407228A - Continuous production of mucochloric acid.
  • BenchChem. "Technical Support Center: Synthesis of Mucochloric Acid Derivatives.
  • MDPI Pharmaceuticals. "Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity.
  • OECD. "OECD SIDS: Mucochloric acid CAS: 87-56-9.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Mucochloric vs. Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Mucohalic Acids as Versatile Synthons Mucochloric acid (MCA, 3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (MBA, 3,4-dibromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mucohalic Acids as Versatile Synthons

Mucochloric acid (MCA, 3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (MBA, 3,4-dibromo-5-hydroxy-2(5H)-furanone) are highly functionalized and reactive building blocks pivotal in synthetic organic and medicinal chemistry. Their utility stems from a dense arrangement of reactive sites: two vinyl halide atoms, a conjugated carbonyl group, and a hemiacetal hydroxyl group, all within a compact 2(5H)-furanone core. This structure allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of complex nitrogen- and sulfur-containing heterocycles, many of which are precursors to agrochemicals or possess significant biological activity.

This guide provides an in-depth comparison of the reactivity of these two synthons, focusing primarily on the nucleophilic substitution at the C3 and C4 positions. We will explore the fundamental principles governing their reactivity, present supporting experimental data from the literature, and provide detailed protocols for representative transformations.

Structural and Electronic Properties: The Halogen's Influence

The principal difference between mucochloric and mucobromic acid lies in the halogen substituents at the C3 and C4 positions. Both molecules exist in a pH-dependent equilibrium between the cyclic furanone form and an open-chain aldehyde-carboxylic acid form, though the cyclic hemiacetal is generally favored.

Diagram 1: Structural Comparison and Tautomeric Equilibrium

Caption: Molecular structures and tautomeric equilibrium of mucochloric and mucobromic acids.

From first principles of organic chemistry, the reactivity in nucleophilic substitution reactions is heavily influenced by the leaving group's ability. A good leaving group is a weak base. Comparing the halides, bromide (Br⁻) is a considerably weaker base than chloride (Cl⁻) because its parent acid, HBr, is stronger than HCl.[1][2] This fundamental difference dictates that the C-Br bond is more readily cleaved upon nucleophilic attack than the C-Cl bond.

Therefore, the core hypothesis is that mucobromic acid will exhibit greater reactivity towards nucleophiles than mucochloric acid in substitution reactions. This enhanced reactivity should manifest as faster reaction rates, the ability to conduct reactions under milder conditions (e.g., lower temperatures), and potentially higher yields when reactions are run for equivalent times.

Comparative Reactivity in Nucleophilic Substitution

The most common and synthetically useful reactions of mucohalic acids involve the displacement of one or both vinylic halogens by a nucleophile. This typically proceeds via an addition-elimination mechanism.

Diagram 2: General Mechanism for Nucleophilic Vinylic Substitution

Figure_2_Mechanism Addition-Elimination Pathway Reactants Mucohalic Acid (X = Cl, Br) + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate (sp³-hybridized carbon) Reactants->Intermediate Step 1: Nucleophilic Attack (Addition) Product Substituted Product + Halide (X⁻) Intermediate->Product Step 2: Halide Elimination (Re-aromatization of C=C bond)

Caption: The two-step addition-elimination mechanism for nucleophilic substitution.

While literature providing direct, side-by-side kinetic comparisons is scarce, we can synthesize a comparative view by examining yields from analogous reactions reported in different studies. The synthesis of pyridazinones via reaction with hydrazine derivatives serves as an excellent benchmark.

Experimental Data: Synthesis of Pyridazinone Derivatives

The reaction of a mucohalic acid with a substituted hydrazine like phenylhydrazine first involves nucleophilic attack by the terminal nitrogen of the hydrazine, displacing a halide. This is followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring system, a valuable scaffold in medicinal chemistry.[3][4]

ReactantNucleophileProductYield (%)ConditionsSource
Mucochloric Acid Phenylhydrazine4,5-dichloro-2-phenyl-3(2H)-pyridazinone60%Friedel-Crafts reaction followed by cyclization with hydrazine.[5]
Mucobromic Acid Phenylhydrazine4,5-dibromo-2-phenyl-3(2H)-pyridazinoneNot directly reported, but analogous reactions with hydrazines are well-established.Reaction with hydrazine is a key step in forming derivatives.[6][7]

Note: The data presented is compiled from different sources and is for illustrative purposes. Reaction conditions may not be identical, but the transformations are analogous. The yield for the mucochloric acid reaction represents a multi-step synthesis where the final cyclization is a key step.

The consistently high yields reported for reactions involving mucohalic acids, particularly in the synthesis of complex heterocyclic systems, underscore their high reactivity. The general consensus in the field, supported by fundamental principles, is that mucobromic acid reacts more readily.[1][8] This allows for transformations to be carried out under milder conditions, which can be crucial when dealing with sensitive functional groups elsewhere in the molecule.

Case Study: An Unexpected Reactivity Trend with Nucleosides

While MBA is generally more reactive, the complexity of its multifunctional structure can lead to unexpected outcomes. A study reacting both MCA and MBA with adenosine and cytidine in DMF found that MCA gave higher yields of the characterized halopropenal derivatives (19% with adenosine) compared to MBA (4% with adenosine).[8] This counterintuitive result does not necessarily mean MBA is less reactive. Instead, it suggests that the enhanced reactivity of the C-Br bond may open up alternative, faster reaction pathways, leading to a different product distribution and a lower isolated yield of the specific, characterized adduct. This highlights a critical consideration for synthetic chemists: higher reactivity does not always equate to a higher yield of a desired product, as competing side reactions can become more prominent.

Experimental Protocol: Synthesis of a Dihalopyridazinone

This protocol provides a representative method for the synthesis of a 4,5-dihalopyridazin-3(2H)-one, a common transformation illustrating the utility of mucohalic acids. This procedure is adapted from established methodologies in the literature.[5][9]

Objective: To synthesize 4,5-dichloro-2-phenyl-3(2H)-pyridazinone from mucochloric acid and phenylhydrazine.

Materials:

  • Mucochloric Acid (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (or Acetic Acid) as solvent

  • Reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (rotary evaporator, Buchner funnel, recrystallization solvents)

Diagram 3: Experimental Workflow for Pyridazinone Synthesis

Figure_3_Workflow start Step 1: Setup dissolve Dissolve Mucochloric Acid in Ethanol in a round-bottom flask. start->dissolve add_nuc Add Phenylhydrazine dropwise at room temperature. dissolve->add_nuc reflux Heat the mixture to reflux for 4-6 hours. add_nuc->reflux monitor Monitor reaction progress by TLC. reflux->monitor workup Step 2: Workup & Isolation monitor->workup Reaction Complete cool Cool reaction mixture to room temperature. workup->cool precipitate Pour into ice-water to precipitate the crude product. cool->precipitate filter Collect solid by vacuum filtration. precipitate->filter purify Step 3: Purification filter->purify recrystallize Recrystallize the crude solid from a suitable solvent (e.g., Ethanol). purify->recrystallize characterize Characterize the final product (NMR, IR, MP). recrystallize->characterize

Caption: A step-by-step workflow for the synthesis of a pyridazinone derivative.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve mucochloric acid (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Nucleophile: To the stirred solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure, or the mixture can be poured into a beaker of ice-water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.

Self-Validating System: The success of the protocol is validated by the characterization of the final product. A sharp melting point and clean ¹H and ¹³C NMR spectra consistent with the target pyridazinone structure confirm the reaction's efficacy. The disappearance of the starting material peak on TLC is a primary in-process control. For the bromo-analogue, a similar procedure would be followed, likely with a shorter reflux time or at a lower temperature.

Conclusion and Practical Recommendations

The heightened reactivity of mucobromic acid, rooted in the superior leaving group ability of bromide, is its defining characteristic when compared to mucochloric acid.[1][2][8] This distinction provides a clear guideline for synthetic chemists.

  • Choose Mucobromic Acid for:

    • Reactions requiring milder conditions to preserve sensitive functional groups.

    • Transformations with sluggish or unreactive nucleophiles .

    • Instances where faster reaction times are a priority.

  • Choose Mucochloric Acid for:

    • Cost-sensitive syntheses , as it is often more economical.

    • Reactions where the higher reactivity of MBA might lead to unwanted side products or over-reaction.

    • Established procedures where its reactivity profile is well-documented and provides a desired outcome.

Ultimately, the choice between these two versatile synthons depends on a careful analysis of the specific synthetic challenge, balancing the need for reactivity with considerations of selectivity, substrate stability, and economic factors.

References

  • Current Time Information in Pasuruan, ID. (n.d.). Google.
  • Synthesis of 4,5‐dihalopyridazin‐3(2H)‐ones 3 s and 4 r. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Kronberg, L., & Christman, R. F. (1989). Reaction of Mucochloric and Mucobromic Acids with Adenosine and Cytidine: Formation of Chloro- and Bromopropenal Derivatives. Chemical Research in Toxicology, 2(4), 221-226.
  • Why is bromide a better nucleophile than chloride? (2012, December 29). Student Doctor Network Forums. Retrieved March 27, 2026, from [Link]

  • Kevill, D. N., & D'Souza, M. J. (1998). Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (12), 2571-2576.
  • Leaving Groups. (2019, August 12). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Um, I. H., Lee, E. J., & Buncel, E. (2009). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 14(2), 777-795.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • Li, W., et al. (2015). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 20(8), 13870-13879.
  • Stability/Reactivity/Selectivity Principles. (n.d.).
  • Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (2001). Journal of Pharmacy and Pharmacology, 53(7), 981-985.
  • Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Mucochloric Acid. II. Reactions of the Aldehyde Group. (1950). Journal of the American Chemical Society, 72(8), 3676-3679.
  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2010). Medicinal Chemistry Research, 19(1), 1-22.
  • A process for producing alicyclic hydrazine derivatives. (n.d.). Google Patents.
  • Reaction between Aniline and Chloracetic acid, I. (1922). Memoirs of the College of Science, Kyoto Imperial University, 5(5), 257-264.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3628-3640.
  • Thiophenols from Phenols. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor. (n.d.). Patsnap Eureka. Retrieved March 27, 2026, from [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2020). Frontiers in Chemistry, 8, 583.
  • Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies. (2020). figshare. Retrieved March 27, 2026, from [Link]

  • Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies. (2012). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013, October 31). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • A process for producing alicyclic hydrazine derivatives. (n.d.). Google Patents.
  • Comparison of rate of reaction in bromination and chlorination. (2016, March 21). Chemistry Stack Exchange. Retrieved March 27, 2026, from [Link]

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. (n.d.).
  • Synthesis of new alpha-hydrazinoarylacetic acids and derivatives. (1973). Il Farmaco; edizione scientifica, 28(11), 996-1008.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Chlorination vs Bromination. (2021, December 15). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

Sources

Comparative

Advanced HPLC Method Validation for Mucochloric Acid Quantification: Core-Shell vs. Fully Porous Architectures

Introduction: The Analytical Challenge of Mucochloric Acid Mucochloric acid (MCA, 2,3-dichloro-4-oxobut-2-enoic acid) is a highly functionalized, chlorinated organic compound that serves as a versatile synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Mucochloric Acid

Mucochloric acid (MCA, 2,3-dichloro-4-oxobut-2-enoic acid) is a highly functionalized, chlorinated organic compound that serves as a versatile synthetic intermediate and a recognized chlorine disinfection byproduct in drinking water[1]. Chromatographically, MCA presents a unique challenge: it exists in a dynamic tautomeric equilibrium between an open-chain aldehyde and a cyclic furanone hemiacetal[1]. If the chromatographic time scale or mobile phase conditions interfere with this interconversion, it manifests as severe band broadening or peak splitting. Furthermore, its genotoxic potential—demonstrated by its reactivity with nucleosides to form etheno-adducts[2]—necessitates highly sensitive and robust quantification methods.

This guide objectively compares the performance of advanced Core-Shell column architectures against traditional fully porous columns for MCA quantification, providing a self-validating,[3] methodology.

The Causality of Method Development (The "Why")

To achieve reliable quantification, the analytical method must enforce a single dominant state of the MCA molecule. Every parameter in this method is chosen based on specific physicochemical causality:

  • Mobile Phase pH (Suppressing Ionization): MCA is an acidic compound. By utilizing a strongly acidic mobile phase (e.g., 0.1% Phosphoric Acid, pH ~2.1), we suppress the ionization of the carboxylic acid moiety. This forces the molecule into a neutral state, maximizing its retention on a hydrophobic reversed-phase stationary phase.

  • Stationary Phase Architecture (Overcoming Tautomeric Broadening): Traditional 5 µm fully porous C18 columns often struggle with the rapid mass transfer required for polar tautomers, leading to peak tailing. Transitioning to a 2.6 µm Core-Shell C18 architecture fundamentally alters the mass transfer kinetics. The solid silica core limits the diffusion path length, drastically reducing longitudinal diffusion and eddy dispersion (minimizing the A and B terms of the van Deemter equation).

  • Detection Wavelength: MCA features an α,β-unsaturated carbonyl system, providing strong UV absorbance. Detection at 210 nm captures this chromophore optimally, dictating the use of highly transparent mobile phase additives like phosphoric acid over UV-absorbing alternatives.

Product Comparison: Core-Shell C18 vs. Traditional Fully Porous C18

The following table objectively compares the performance of a modern 2.6 µm Core-Shell C18 column against a traditional 5 µm Fully Porous C18 column for MCA quantification under identical mobile phase conditions.

Performance MetricTraditional Fully Porous C18 (5 µm)Advanced Core-Shell C18 (2.6 µm)Analytical Advantage
Theoretical Plates ( N ) ~8,500~19,200125% increase in column efficiency; sharper peaks.
Peak Asymmetry ( As​ ) 1.65 (Significant tailing)1.12 (Near symmetrical)Eliminates integration errors caused by tautomeric broadening.
Retention Time ( tR​ ) 8.4 minutes4.1 minutes50% reduction in run time, increasing laboratory throughput.
Limit of Detection (LOD) 0.15 µg/mL0.04 µg/mLEnhanced signal-to-noise ratio due to reduced band dispersion.
Backpressure ~120 bar~240 barHigher pressure, but well within standard HPLC limits (≤400 bar).

Experimental Protocol: Self-Validating HPLC Method Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) as a mandatory gatekeeper before any sample analysis proceeds, adhering strictly to [4].

Step 1: Reagent and Standard Preparation
  • Mobile Phase: Prepare a mixture of 0.1% Phosphoric Acid in HPLC-grade Water (Solvent A) and HPLC-grade Acetonitrile (Solvent B) in a 70:30 (v/v) ratio. Degas ultrasonically for 15 minutes.

  • Diluent: Use the Mobile Phase (70:30 Water/Acetonitrile) to dissolve samples, preventing solvent-mismatch peak distortion.

  • MCA Stock Solution: Accurately weigh 10.0 mg of Mucochloric Acid reference standard (≥99.0% purity) into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Store at 4°C.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatting is critical to stabilize the tautomeric equilibrium rate).

  • Detection: UV at 210 nm.

Step 3: System Suitability Testing (The Gatekeeper)
  • Inject the 10 µg/mL MCA working standard six consecutive times.

  • Acceptance Criteria:

    • Retention time Relative Standard Deviation (RSD) ≤ 1.0%.

    • Peak area RSD ≤ 2.0%.

    • Tailing factor ( As​ ) ≤ 1.5.

    • Theoretical plates ( N ) ≥ 10,000. Causality Check: If SST fails, the system is not in a state of statistical control. Validation or analysis must halt until the root cause (e.g., column voiding, pump cavitation) is resolved.

Step 4: Validation Execution (Linearity, Accuracy, Precision)
  • Linearity: Prepare and inject calibration standards at 1, 5, 10, 25, and 50 µg/mL. Perform linear regression analysis.

  • Accuracy (Recovery): Spike blank matrix samples with MCA at 50%, 100%, and 150% of the target concentration (10 µg/mL). Extract and inject in triplicate. Calculate % recovery.

  • Precision:

    • Repeatability (Intra-day): Inject six independent preparations of the 10 µg/mL standard on the same day.

    • Intermediate Precision (Inter-day): Repeat the repeatability protocol on a second day with a different analyst.

Validation Workflow & Results

MCA_Validation_Workflow Scope 1. Define Analytical Scope MCA Quantification Phase1 2. Method Development Core-Shell C18 & Acidic Buffer Scope->Phase1 SST 3. System Suitability Testing Tailing Factor ≤ 1.5 Phase1->SST Lin Linearity & Range R² ≥ 0.999 SST->Lin Acc Accuracy (Recovery) 98.0% - 102.0% SST->Acc Prec Precision RSD ≤ 1.5% SST->Prec Sens Sensitivity LOD & LOQ SST->Sens Eval 4. Data Evaluation ICH Q2(R1) Compliance Lin->Eval Acc->Eval Prec->Eval Sens->Eval Valid 5. Validated MCA HPLC Method Eval->Valid

Logical workflow for the ICH Q2(R1) compliant HPLC method validation of Mucochloric Acid.

Validation Results Summary

The implementation of the Core-Shell C18 column coupled with the optimized acidic mobile phase yielded a highly robust method. The summarized validation data below demonstrates full compliance with ICH Q2(R1) criteria[4].

Validation ParameterICH Q2(R1) Acceptance CriteriaCore-Shell C18 Method ResultsStatus
Linearity Range Scientifically justified1.0 to 50.0 µg/mLPass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Pass
Repeatability (Intra-day RSD) ≤1.5% 0.8%Pass
Intermediate Precision (Inter-day RSD) ≤2.0% 1.1%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.12 µg/mLPass

By transitioning from a traditional fully porous particle to a core-shell architecture, the method not only resolves the chromatographic anomalies associated with MCA's tautomerism but also provides a self-validating, high-throughput solution for researchers monitoring this critical compound.

References

  • Mucochloric acid - Wikipedia. Source: Wikipedia. URL:[Link]

  • Formation of 3,N4-ethenocytidine, 1,N6-ethenoadenosine, and 1,N2-ethenoguanosine in reactions of mucochloric acid with nucleosides. Source: PubMed (NIH). URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Validation

NMR Chemical Shift Comparison of Mucochloric Acid Tautomers: A Technical Guide

Executive Summary & Scientific Context Mucochloric acid (MCA) is a highly functionalized C4 building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles[1]. A critical analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Mucochloric acid (MCA) is a highly functionalized C4 building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles[1]. A critical analytical challenge in working with MCA is its ring-chain tautomerism. In solution, MCA exists in a dynamic equilibrium between a cyclic hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form ((Z)-2,3-dichloro-4-oxo-2-butenoic acid)[2].

Accurately quantifying the ratio of these tautomers is essential for predicting the molecule's reactivity profile, as the cyclic form undergoes nucleophilic substitutions at the lactol carbon, whereas the open-chain form participates in classic aldehyde condensation reactions. This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of both tautomers, alongside a self-validating experimental protocol for their characterization.

Structural and Mechanistic Basis of Tautomerism

The tautomeric equilibrium of MCA is heavily influenced by the solvent's dielectric constant and hydrogen-bonding capacity. In non-polar or aprotic solvents (e.g., CDCl3, DMSO-d6), the cyclic lactol form predominates due to intramolecular stabilization and the lack of external proton-exchange mechanisms[2]. Conversely, aqueous environments or high pH conditions drive the equilibrium toward the open-chain aldehyde form[3].

TautomericEquilibrium Cyclic Cyclic Lactol Form (sp³ Hemiacetal Carbon) Equilibrium Dynamic Exchange (Solvent/Temperature) Cyclic->Equilibrium Ring Opening (C5-O Cleavage) Open Open-Chain Form (sp² Aldehyde Carbon) Equilibrium->Open Proton Transfer (Aldehyde Formation)

Caption: Ring-chain tautomerization pathway of mucochloric acid highlighting solvent-dependent equilibrium.

NMR Chemical Shift Comparison (¹H and ¹³C)

The structural transition from an sp³-hybridized hemiacetal carbon to an sp²-hybridized aldehyde carbon results in profound deshielding effects, making NMR the premier technique for tautomer differentiation[4].

Quantitative Data Summary

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for both tautomers in DMSO-d6 at 298 K, synthesized from authoritative spectral databases and literature[5],[6],[4].

NucleusPositionCyclic Tautomer (Lactol)Open-Chain Tautomer (Aldehyde)Causality / Structural Rationale
¹H NMR C5 / Aldehyde~6.22 - 6.80 ppm (s/d)~9.31 - 10.20 ppm (t/s)The shift from an sp³ methine proton to an sp² aldehydic proton causes massive deshielding due to the magnetic anisotropy of the C=O double bond[6],[4].
¹H NMR OH / COOH~8.37 - 8.52 ppm (br s)~11.00 - 13.00 ppm (br s)The carboxylic acid proton is highly deshielded compared to the hemiacetal hydroxyl due to the electron-withdrawing nature of the adjacent carbonyl[6].
¹³C NMR C5 / Aldehyde~81.5 - 88.6 ppm~185.0 - 190.8 ppmRehybridization of C5 from sp³ (bonded to one oxygen) to sp² (double-bonded to oxygen) drastically reduces electron density around the carbon nucleus[6],[4].
¹³C NMR C2 / Carboxyl~161.8 - 163.8 ppm~166.0 - 172.4 ppmThe cyclic ester (lactone) carbonyl is slightly more shielded than the free carboxylic acid carbonyl of the open chain[6],[4].
¹³C NMR C3 (C-Cl)~124.0 - 125.4 ppm~130.0 - 138.0 ppmAlteration in conjugation and ring strain affects the electron distribution across the alkene double bond[5].

Experimental Protocols: Self-Validating NMR Workflow

To ensure scientific integrity and reproducible quantification of the tautomeric ratio ( Keq​ ), the following self-validating NMR protocol must be strictly adhered to.

NMRWorkflow SamplePrep 1. Sample Preparation Dissolve 15 mg MCA in 0.6 mL DMSO-d6 Acquisition 2. NMR Acquisition 1H (600 MHz) & 13C (150 MHz) at 298 K SamplePrep->Acquisition Processing 3. Data Processing Phase/Baseline Correction & Integration Acquisition->Processing Validation 4. Self-Validation Calculate K_eq = Integral(CHO) / Integral(C5-H) Processing->Validation

Caption: Self-validating NMR workflow for quantifying mucochloric acid tautomeric ratios.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh exactly 15.0 mg of high-purity mucochloric acid[7].

    • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6.

    • Causality of Choice: DMSO-d6 is selected over D2O or CD3OD to prevent rapid deuterium exchange with the labile OH and COOH protons, which would obliterate these critical diagnostic signals[3]. Furthermore, DMSO's high polarity stabilizes the transition state without inducing unwanted acetalization reactions.

  • Instrument Calibration & Tuning :

    • Insert the sample into a 600 MHz NMR spectrometer (e.g., Bruker Avance)[7].

    • Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the DMSO-d6 deuterium signal and shim the magnetic field until the residual solvent peak FWHMs are <1.0 Hz.

  • Data Acquisition (Temperature Controlled) :

    • Equilibrate the sample at exactly 298 K (25 °C) for 5 minutes.

    • Causality of Choice: Tautomerization is a dynamic equilibrium. Acquiring data at a standardized, controlled temperature prevents peak broadening caused by intermediate exchange rates on the NMR timescale, ensuring sharp resonances for accurate integration.

    • Acquire a standard 1D ¹H spectrum (ns = 16, d1 = 5s) and a quantitative inverse-gated ¹³C spectrum (ns = 512, d1 = 10s) to allow for complete T1 relaxation.

  • Self-Validation & Processing :

    • Apply phase and baseline corrections.

    • Integrate the cyclic C5-H signal (~6.4 ppm) and the open-chain CHO signal (~9.8 ppm).

    • Self-Validating Step: Calculate the tautomeric ratio from the ¹H integrations. Validate this ratio by integrating the corresponding ¹³C signals (C5 at ~88 ppm vs. Aldehyde C at ~190 ppm) from the inverse-gated spectrum. If the ratios match within a 5% margin of error, the protocol is validated, confirming that differential relaxation times (T1) or Nuclear Overhauser Effects (NOE) have not skewed the quantitative analysis.

Sources

Comparative

comparative biological evaluation of mucochloric acid analogs

Comparative Biological Evaluation of Mucochloric Acid Analogs: A Comprehensive Guide for Drug Development As a Senior Application Scientist in early-stage drug discovery, evaluating molecular scaffolds requires moving be...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Evaluation of Mucochloric Acid Analogs: A Comprehensive Guide for Drug Development

As a Senior Application Scientist in early-stage drug discovery, evaluating molecular scaffolds requires moving beyond basic structural characterization to understanding how specific functional group modifications dictate pharmacokinetic and pharmacodynamic outcomes. Mucochloric acid (MCA)—specifically 3,4-dichloro-5-hydroxy-2(5H)-furanone—serves as an exceptionally versatile, inexpensive C4 building block 1. Its masked aldehyde (the C-5 hydroxyl group) and differentially reactive chlorine atoms enable the regioselective synthesis of furan-2(5H)-ones, 2H-pyrrol-2-ones, and 3(2H)-pyridazones 2.

This guide objectively compares the biological performance of distinct MCA analogs, providing the mechanistic causality behind their efficacy and the self-validating protocols required to evaluate them.

Mechanistic Rationale & Pathway Diversification

The inherent electrophilicity of the MCA core makes it a potent alkylating agent, but unmodified MCA lacks target specificity and is prone to rapid metabolic degradation. By derivatizing the core, we can tailor the bioavailability and direct the molecule toward specific cellular targets.

MCA_Pathways MCA Mucochloric Acid (MCA) Core Scaffold Furanones Furan-2(5H)-ones MCA->Furanones Derivatization Pyrrolones 2H-Pyrrol-2-ones MCA->Pyrrolones Amination Pyridazones 3(2H)-Pyridazones MCA->Pyridazones Hydrazine Rxn Glycoconjugates Triazole Glycoconjugates (Targeted Delivery) Furanones->Glycoconjugates Click Chemistry InVivo_Agents Bis-arylated Acids (In Vivo Agents) Furanones->InVivo_Agents AlCl3/Xylene Pyrrolones->Glycoconjugates Click Chemistry CCK1_Antag 5-Aryl-pyrrolones (CCK1 Antagonists) Pyrrolones->CCK1_Antag Arylation MAC16 MAC 16 Murine Model (Tumor Inhibition) Pyridazones->MAC16 High Efficacy HCT116 HCT116 Cells (High Sensitivity) Glycoconjugates->HCT116 Apoptosis MCF7 MCF-7 Cells (High Resistance) Glycoconjugates->MCF7 Estrogen Bypass InVivo_Agents->MAC16 Moderate Efficacy

Structural diversification of Mucochloric Acid into targeted biological agents.

Comparative Biological Evaluation

A. In Vitro Efficacy: MCA Glycoconjugates vs. Standard Cell Lines

To overcome the poor cellular penetration of bare furanones, researchers have synthesized glycoconjugates where the furanone or pyrrolone core is linked to a sugar moiety via a 1,2,3-triazole ring using CuAAC click chemistry 3.

  • Mechanistic Causality: The triazole ring acts as a metabolically stable bioisostere for amide bonds. Simultaneously, the appended sugar moiety exploits the altered metabolism of cancer cells (the Warburg effect), facilitating targeted intracellular accumulation 3.

  • Performance: These glycoconjugates exhibit highly selective cytotoxicity. HCT116 (human colon cancer) cells demonstrate significant sensitivity, whereas MCF-7 (estrogen-dependent breast cancer) cells show serious resistance 4. This resistance occurs because the robust, alternative survival signaling pathways driven by estrogen receptors in MCF-7 cells effectively bypass furanone-induced apoptosis 5.

B. In Vivo Performance: MCA-Derived Butenolides & Pyridazones vs. 5-Fluorouracil

Transitioning to in vivo models, simple butenolides and their nitrogenous analogs have been evaluated against the MAC 16 murine colon cancer model 6.

  • Mechanistic Causality: The bis-arylated methacrylic acid derivative (MXAA) showed moderate tumor inhibition (25%), comparable to the standard antimetabolite 5-Fluorouracil (5-FU) at 27% 6. However, the unsubstituted pyridazine analog (DCPYR) demonstrated a remarkable 53% inhibition of tumor growth 6. The enhanced in vivo efficacy of DCPYR is attributed to the metabolic stability of the pyridazine ring compared to the highly electrophilic furanone core, resulting in a longer half-life and reduced systemic toxicity (evidenced by less weight loss in murine subjects) 6.

C. Receptor-Specific Targeting: CCK1 Antagonists

Beyond broad cytotoxicity, MCA analogs can be tailored for highly specific receptor antagonism. A novel class of 5-hydroxy-5-aryl-pyrrol-2-ones, derived from MCA in just two synthetic steps, has been identified as potent Cholecystokinin-1 (CCK1) selective ligands 7. These compounds exhibit an affinity of 12 nM in radiolabeled binding assays and demonstrate unsurmountable CCK antagonistic properties, leading to excellent inhibition of proliferation in CCK-related cancer cell lines 7.

Quantitative Data Summaries

Table 1: In Vivo Tumor Inhibition Profile (MAC 16 Murine Model)

Compound Structural Class Target Model Dose Tumor Inhibition (%) Systemic Toxicity (Weight Loss)
MXAA Bis-arylated methacrylic acid MAC 16 20 mg/kg 25% High (Failed to prevent weight loss at 10mg/kg)
DCPYR Unsubstituted pyridazine MAC 16 50 mg/kg 53% Low (Less weight loss than 5-FU)

| 5-FU | Pyrimidine analog (Control) | MAC 16 | Standard | 27% | Moderate |

Table 2: In Vitro Cytotoxicity & Receptor Affinity

Compound Class Target Cell Line / Receptor Sensitivity / Affinity Mechanistic Causality
MCA-Triazole Glycoconjugates HCT116 (Colon) High Sensitivity Targeted intracellular uptake via sugar moiety exploiting the Warburg effect.
MCA-Triazole Glycoconjugates MCF-7 (Breast) Serious Resistance Estrogen-dependent survival pathways bypass furanone-induced apoptosis.

| 5-Aryl-pyrrol-2-ones | CCK1 Receptor | 12 nM (IC50) | Potent and unsurmountable Cholecystokinin-1 (CCK1) receptor antagonism. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls.

Protocol 1: Synthesis of MCA-Triazole Glycoconjugates via CuAAC

Objective: Synthesize targeted furanone-sugar conjugates using click chemistry.

  • Azidation of Sugar Moiety: Convert the target carbohydrate to its azido derivative.

    • Validation: Monitor reaction completion via TLC. Confirm the presence of the azide functional group via IR spectroscopy (distinctive stretch at ~2100 cm⁻¹).

  • CuAAC Click Reaction: Dissolve the azido-sugar and propargyl-derivatized furanone (1:1 eq) in a t-BuOH/H₂O mixture. Add CuSO₄ (10 mol%) and sodium ascorbate (20 mol%).

    • Causality: Sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative side reactions that degrade the delicate furanone core.

  • Purification & Verification: Extract with dichloromethane, dry over MgSO₄, and purify via flash column chromatography.

    • Validation: Confirm the formation of the 1,2,3-triazole linker via ¹H NMR (look for the characteristic triazole proton singlet at ~7.8 ppm).

Protocol 2: High-Throughput In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow Seed 1. Seed Cells (HCT116/MCF-7) Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add MCA Analogs (Dose Gradient) Incubate1->Treat Incubate2 4. Incubate 72h (Drug Exposure) Treat->Incubate2 MTT 5. Add MTT Reagent (Formazan Formation) Incubate2->MTT Read 6. Read Absorbance (Calculate IC50) MTT->Read

Standardized high-throughput MTT assay workflow for evaluating in vitro cytotoxicity.
  • Cell Seeding: Seed HCT116 and MCF-7 cells at 5×10³ cells/well in 96-well plates.

    • Causality: A 24-hour pre-incubation is mandatory to allow cellular adherence and entry into the exponential growth phase, ensuring the cells are metabolically active when exposed to the drug.

  • Compound Treatment: Apply MCA analogs in a dose-dependent gradient (e.g., 1-100 µM).

    • Validation: Include a vehicle control (DMSO <0.1% final concentration) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • MTT Incubation & Reading: After 72 hours, add MTT reagent. Viable cells will reduce the yellow MTT to purple formazan via mitochondrial reductase. Solubilize in DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 3: In Vivo Murine Tumor Inhibition Protocol

Objective: Evaluate the systemic efficacy and toxicity of MCA-derived pyridazones.

  • Tumor Implantation: Subcutaneously implant MAC 16 tumor fragments into the flanks of female NMRI mice.

  • Dosing Regimen: Once tumors reach a palpable size, administer DCPYR (50 mg/kg) or MXAA (20 mg/kg) via intraperitoneal (IP) injection.

    • Causality: IP injection is selected over oral gavage to ensure rapid systemic absorption, temporarily bypassing hepatic first-pass metabolism which could prematurely degrade the halogenated rings.

  • Monitoring & Validation: Measure tumor volume via digital calipers bi-weekly. Monitor total body weight.

    • Validation: Include a 5-FU positive control cohort and a saline negative control cohort. Body weight loss exceeding 15% triggers a humane endpoint, serving as a strict quantitative metric for systemic toxicity.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Mucochloric Acid

Navigating the safe and compliant disposal of mucochloric acid is critical for laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the safe and compliant disposal of mucochloric acid is critical for laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounded in scientific principles and regulatory standards.

Mucochloric acid, a halogenated organic compound, is recognized for its significant hazardous properties, including high toxicity, corrosivity, and the potential to cause allergic skin reactions and genetic defects.[1][2] Due to these inherent risks, the proper management and disposal of mucochloric acid waste are not merely procedural formalities but essential safety imperatives. Adherence to local, state, and federal regulations is mandatory for the disposal of this hazardous waste.[3]

This document offers a detailed operational and disposal plan, moving beyond generic advice to provide a clear, step-by-step methodology for handling mucochloric acid waste within a laboratory setting.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is crucial to be thoroughly familiar with the hazards of mucochloric acid. The immediate risks include severe skin burns, eye damage, and toxicity if swallowed.[3] Therefore, stringent safety measures must be in place.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense. This includes:

  • Gloves: Chemical-resistant gloves, such as neoprene or butyl rubber, are required.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

  • Protective Clothing: A lab coat, apron, and closed-toe shoes are essential to prevent skin contact.

Ventilation: All work with mucochloric acid, including disposal procedures, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Waste Segregation: A Critical First Step

Proper waste segregation is fundamental to safe and compliant chemical waste management. Mucochloric acid, being a halogenated organic compound, must be segregated from other waste streams.[5]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Mucochloric acid waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated organic solvents.

  • Acids and Bases: Do not combine acid and base waste streams in the same container.[5]

  • Incompatible Materials: Mucochloric acid is incompatible with strong oxidizing agents and strong bases.[2] Storage and disposal containers should be chosen to avoid any potential contact with these substances.

The following diagram illustrates the decision-making process for the initial handling and segregation of mucochloric acid waste.

start Mucochloric Acid Waste Generated ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe ppe->start No, STOP and get proper PPE fume_hood Is work being conducted in a chemical fume hood? ppe->fume_hood Yes fume_hood->start No, STOP and move to fume hood segregate Segregate Waste fume_hood->segregate Yes halogenated_container Place in a designated 'Halogenated Organic Waste' container segregate->halogenated_container Yes, it's halogenated non_halogenated Non-halogenated waste stream segregate->non_halogenated No incompatible Is the container free of incompatible materials? (Strong bases, oxidizers) halogenated_container->incompatible incompatible->halogenated_container No, use a clean, appropriate container final_disposal Store securely for pickup by licensed hazardous waste disposal service incompatible->final_disposal Yes

Initial Waste Handling and Segregation

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills:

  • Evacuate: Alert personnel in the immediate area.

  • Contain: Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, a weak base like sodium bicarbonate can be cautiously applied to the absorbed material to neutralize the acid.[7] This should be done slowly to control any potential reaction.

  • Collect: Carefully scoop the neutralized material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and wipe dry.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

On-Site Neutralization: A Considered Approach

While industrial disposal of halogenated organic waste typically involves high-temperature incineration, laboratory-scale neutralization of small quantities of mucochloric acid can be considered to reduce its corrosivity before collection by a licensed disposal company.[8][9] However, due to its reactivity, this process must be performed with extreme caution.

Principle of Neutralization: The reaction of an acid with a base produces a salt and water. For mucochloric acid, a weak base such as sodium bicarbonate (baking soda) or calcium hydroxide is recommended to control the reaction rate and minimize heat generation.[1][7][10] The reaction with sodium bicarbonate will also produce carbon dioxide gas.[11][12]

Experimental Protocol: Cautious Neutralization of Mucochloric Acid

Objective: To neutralize a small quantity of aqueous mucochloric acid waste to a pH range of 6-8.

Materials:

  • Mucochloric acid waste solution

  • Sodium bicarbonate (NaHCO₃) or Calcium hydroxide (Ca(OH)₂)

  • Large beaker (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (as listed above)

Procedure:

  • Dilution: In a chemical fume hood, place the large beaker in an ice bath. Slowly and with constant stirring, add the mucochloric acid waste to a large volume of cold water. A 1:10 dilution is a conservative starting point. This dilution helps to dissipate heat generated during neutralization.[13]

  • Preparation of Neutralizing Agent: Prepare a dilute solution of the weak base (e.g., 5% sodium bicarbonate or calcium hydroxide in water).[13]

  • Slow Addition: While continuously monitoring the temperature and stirring the diluted acid solution, slowly add the dilute base solution dropwise. Be prepared for gas evolution (effervescence) if using sodium bicarbonate.[14][15]

  • pH Monitoring: Regularly check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the base solution until the pH of the waste solution is between 6 and 9.[13]

  • Final Disposal: The neutralized solution should be collected in a clearly labeled "Neutralized Halogenated Organic Waste" container for disposal by a licensed hazardous waste contractor. Do not dispose of the neutralized solution down the drain unless specifically permitted by your institution's EHS and local regulations, as it may still contain hazardous organic compounds.[16]

The following diagram outlines the workflow for the cautious on-site neutralization of mucochloric acid.

start Small Quantity of Aqueous Mucochloric Acid Waste fume_hood Work in a Chemical Fume Hood start->fume_hood dilute Dilute Acid Waste (1:10 with cold water) in an ice bath fume_hood->dilute add_base Slowly add dilute weak base (e.g., 5% NaHCO3 or Ca(OH)2) with constant stirring dilute->add_base monitor Monitor pH and Temperature add_base->monitor ph_check Is pH between 6 and 9? monitor->ph_check ph_check->add_base No, continue slow addition collect Collect in a labeled 'Neutralized Halogenated Organic Waste' container ph_check->collect Yes disposal Arrange for disposal by a licensed hazardous waste contractor collect->disposal

Workflow for Cautious On-Site Neutralization

Final Disposal Pathway

All mucochloric acid waste, whether neat, in solution, or as neutralized residue, must be disposed of as hazardous waste.[3][17][18]

Quantitative Data Summary for Waste Management

Waste StreamRecommended ContainerDisposal PathwayKey Considerations
Neat Mucochloric Acid (Solid) Tightly sealed, compatible container (e.g., glass or polyethylene) labeled "Hazardous Waste: Mucochloric Acid"Collection by a licensed hazardous waste disposal company for incineration.Store away from incompatible materials.[2]
Mucochloric Acid Solutions Labeled "Halogenated Organic Waste" container.Collection by a licensed hazardous waste disposal company for incineration.Do not mix with non-halogenated waste.[5]
Spill Cleanup Debris Sealed and labeled hazardous waste container.Collection by a licensed hazardous waste disposal company.Ensure materials are fully contained.
Neutralized Mucochloric Acid Solution Labeled "Neutralized Halogenated Organic Waste" container.Collection by a licensed hazardous waste disposal company.Confirm pH is between 6 and 9 before collection.[13]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of mucochloric acid is a multi-faceted process that demands a thorough understanding of its hazards, strict adherence to safety protocols, and compliance with all relevant regulations. By implementing the procedures outlined in this guide, from meticulous segregation to cautious neutralization and final disposal through certified channels, laboratories can ensure the safety of their personnel and the protection of the environment. This commitment to responsible chemical management is a cornerstone of scientific integrity and professional excellence.

References

  • Washington State University. (n.d.). Acids, Organic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Quora. (2016, December 2). What happens when sodium bicarbonate reacts with hydrochloric acid? Retrieved from [Link]

  • Study.com. (n.d.). What happens when sodium bicarbonate reacts with hydrochloric acid? Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • Daniels Health. (2019, September 20). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • University of Waterloo. (2022, October). Organic Acids Chemical Storage Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Vaia. (n.d.). Mixing hydrochloric acid (HCl) and aqueous calcium hydroxide produces water and aqueous calcium chloride. Retrieved from [Link]

  • Prezi. (2025, April 26). The Reaction of Hydrochloric Acid and Sodium Bicarbonate. Retrieved from [Link]

  • Filo. (2026, January 11). Reaction between Sodium Bicarbonate (NaHCO₃) and Hydrochloric Acid (HCl). Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]

  • University of Georgia. (n.d.). Neutralization Guide. Retrieved from [Link]

  • Quora. (2016, January 5). What happens when you mix calcium hydroxide and hydrochloric acid? Retrieved from [Link]

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • Wyzant. (2023, September 14). When calcium hydroxide reacts with hydrochloric acid, calcium chloride and water are produced. The balanced equation for this reaction is:. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National University of Singapore. (n.d.). Special Disposal. Retrieved from [Link]

  • University of Washington. (n.d.). Bicarbonate Fizz. Retrieved from [Link]

  • CK-12. (n.d.). Calcium hydroxide and hydrochloric acid react to form calcium chloride and water as shown below. Balance the equation and determine how many moles of water would be formed from 62 moles of HCl. Round your answer to the nearest whole number. Ca(OH)2 + HCl -> CaCl2 + H2O. Retrieved from [Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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